PF 670462-d11
Description
BenchChem offers high-quality PF 670462-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF 670462-d11 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1794885-93-0 |
|---|---|
Molecular Formula |
C19H20FN5 |
Molecular Weight |
348.47 |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
WUDBUIUHVNECTM-SGLLRHKCSA-N |
SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F |
Synonyms |
4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine Dihydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Optimization of LC-MS/MS Quantification of PF-670462 Using the Deuterated Internal Standard PF-670462-d11
Abstract
This technical guide details the physicochemical properties, analytical behavior, and utilization of PF-670462-d11 as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the Casein Kinase 1
Introduction: The Analytical Imperative
PF-670462 (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine) is a potent, selective inhibitor of Casein Kinase 1 epsilon (CK1
Accurate quantification of PF-670462 in plasma and brain tissue is challenging due to:
-
High Potency: Low dosing regimens (
nM) require high-sensitivity detection (low ng/mL range). -
Matrix Complexity: Brain tissue homogenates are rich in phospholipids that cause ion suppression.
Why PF-670462-d11? While d3 or d4 analogs are common, a d11 isotopologue (labeling the entire cyclohexyl ring) offers superior analytical robustness. The +11 Da mass shift moves the internal standard signal far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), effectively eliminating "cross-talk" or contribution of the native drug to the internal standard channel, even at high concentrations.
Chemical & Physical Properties
Structural Comparison
The d11 label is strategically placed on the cyclohexyl moiety . This saturated ring is metabolically stable relative to the imidazole core and ensures the label is not lost via exchangeable protons.
| Property | Native PF-670462 | PF-670462-d11 (Internal Standard) |
| Formula | ||
| Exact Mass (Free Base) | 337.17 Da | 348.24 Da |
| Precursor Ion | 338.2 | 349.3 |
| Labeling Site | None | Cyclohexyl Ring ( |
| Isotopic Purity | Natural Abundance | |
| Solubility | DMSO (>40 mg/mL), Ethanol | DMSO, Methanol (identical to native) |
Deuterium Isotope Effect
Deuteration increases the lipophilicity of the molecule slightly due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds. However, on Reverse Phase (C18) chromatography, highly deuterated aliphatic rings (like cyclohexyl-d11) often exhibit a slightly shorter retention time (approx. 0.05 – 0.1 min shift) compared to the native compound.
-
Implication: The IS may elute slightly ahead of the analyte. The method window must be wide enough to capture both, but close enough to ensure the IS still compensates for matrix effects occurring at that specific elution time.
Method Development: LC-MS/MS Parameters
Mass Spectrometry Tuning
The quantification is performed using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Fragmentation Logic: The primary fragmentation pathway for PF-670462 involves the cleavage of the N-cyclohexyl bond or the rupture of the imidazole ring.
-
Transition 1 (Quantifier): Loss of the Cyclohexyl group.
-
Native:
(Neutral loss of /radical) -
IS (d11):
(Neutral loss of /radical) -
Note: Even though the product ion (
256.1) is the same, the precursor masses differ by 11 Da, ensuring selectivity.
-
MRM Table:
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| PF-670462 | ESI+ | 338.2 | 256.1 | 50 | 40 | 35 |
| PF-670462 (Qual) | ESI+ | 338.2 | 160.1 | 50 | 40 | 50 |
| PF-670462-d11 | ESI+ | 349.3 | 256.1 | 50 | 40 | 35 |
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Retention Time: ~1.8 min (Native), ~1.75 min (d11).
Experimental Protocol: Sample Preparation & Analysis
This protocol utilizes a "Protein Precipitation" method, which is robust for plasma and brain homogenate.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve PF-670462-d11 in DMSO to 1 mg/mL.
-
Prepare a Working IS Solution (e.g., 100 ng/mL) in Methanol.
-
-
Sample Extraction:
-
Aliquot 50
L of plasma/tissue homogenate into a 1.5 mL tube. -
Add 150
L of Working IS Solution (Methanol + d11-IS). -
Mechanistic Note: The high organic content precipitates proteins while the d11-IS binds to the matrix sites, compensating for extraction efficiency losses.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer 100
L of supernatant to an autosampler vial. -
Inject 2-5
L onto the LC-MS/MS system.
-
Visualization: Analytical Workflow
Caption: Step-by-step protein precipitation workflow for PF-670462 quantification using d11-IS.
Biological Context: CK1 Inhibition Pathway[1][5]
Understanding the target is crucial for experimental design. PF-670462 inhibits CK1
Caption: Mechanism of Action: PF-670462 inhibits CK1, preventing PER phosphorylation and promoting nuclear accumulation.[1][2][5][3][6][7][8][9][10][11][12]
Validation Criteria (Self-Validating System)
To ensure the protocol is self-validating, the following criteria must be met during every run:
-
IS Area Stability: The peak area of PF-670462-d11 across all samples should not vary by more than 15%. Significant deviation indicates matrix suppression or injection failure.
-
Retention Time Match: The Relative Retention Time (RRT) of Analyte/IS must remain constant (approx 1.02 due to isotope effect).
-
Linearity: Calibration curves (
ng/mL) must yield using weighting.
References
-
Sprouse, J., et al. (2009).[8] Inhibition of Casein Kinase I Epsilon/Delta Produces Phase Shifts in the Circadian Rhythms of Cynomolgus Monkeys. Psychopharmacology.[13] Link
-
Walton, K.M., et al. (2009). Selective Inhibition of Casein Kinase 1 Epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics. Link
-
Badri, K.R., et al. (2013). Development of highly selective casein kinase 1delta/1epsilon (CK1delta/epsilon) inhibitors with potent antiproliferative properties. National Institutes of Health. Link
-
Keenan, L., et al. (2018). Casein Kinase 1delta/epsilon Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-beta in Pulmonary Fibrosis.[7][12] Frontiers in Pharmacology. Link
-
Meng, Q.J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes.[4] PNAS. Link
Sources
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-670462 [myskinrecipes.com]
- 5. PF 670462 | Casein Kinase 1 Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 8. | BioWorld [bioworld.com]
- 9. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. selleckchem.com [selleckchem.com]
- 12. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
An In-Depth Technical Guide to the Application of Stable Isotope Labeled PF-670462 in Quantitative Mass Spectrometry
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of stable isotope-labeled (SIL) PF-670462 for precise and accurate quantification in complex biological matrices using mass spectrometry. PF-670462 is a potent and selective inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε), critical regulators of the circadian clock. As research into the therapeutic potential of PF-670462 expands, from modulating circadian rhythms to potential applications in neurodegenerative diseases and cancer, the need for robust bioanalytical methods is paramount.[1][2][3] This document details the rationale behind using a SIL internal standard, outlines a strategic approach to its synthesis, and provides validated, step-by-step protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. It is intended for researchers, scientists, and drug development professionals seeking to implement best practices in the quantitative analysis of this significant small molecule.
Introduction: The Significance of PF-670462 and the Imperative for Accurate Quantification
PF-670462 is a small molecule inhibitor with high affinity for casein kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 14 nM and 7.7 nM, respectively. These serine-threonine kinases are integral components of the mammalian circadian clock, responsible for the phosphorylation of Period (PER) and Cryptochrome (CRY) proteins, which in turn regulate the timing of the negative feedback loop that drives circadian oscillations.[4][5] By inhibiting CK1δ/ε, PF-670462 effectively lengthens the circadian period, a mechanism that has been shown to restore rhythmicity in various models of circadian dysfunction.[1][2][4]
The ability of PF-670462 to modulate the core clock machinery has positioned it as a valuable tool in chronobiology research and a potential therapeutic agent for conditions associated with disrupted circadian rhythms, such as jet lag, shift work sleep disorder, and certain psychiatric and neurodegenerative diseases.[2] Furthermore, emerging evidence suggests roles for CK1δ/ε in other cellular processes, including cell proliferation, and PF-670462 is being investigated in contexts such as pulmonary fibrosis and cancer.[3][6]
Given its diverse therapeutic potential and the need to understand its pharmacokinetic and pharmacodynamic (PK/PD) profiles, the development of a highly accurate and precise quantitative bioanalytical method is not merely a technical requirement but a scientific necessity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its superior sensitivity and selectivity.[7] However, the accuracy of LC-MS/MS quantification in complex biological matrices like plasma or tissue homogenates is susceptible to variability introduced during sample preparation and by matrix effects. The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10]
A SIL-IS is an analog of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). Because it is chemically identical to the analyte, a SIL-IS co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency (or suppression/enhancement).[11] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any sample-to-sample variation is normalized, leading to highly reliable and reproducible quantification.[8] This guide will focus on the practical application of this principle to PF-670462.
Synthesis and Characterization of Stable Isotope Labeled PF-670462
The synthesis of a high-quality SIL-IS for PF-670462 is a critical first step. The ideal SIL-IS should have a mass shift of at least 3 Da to prevent isotopic crosstalk and should be labeled in a metabolically stable position to avoid in-vivo isotope exchange. Deuterium (²H or D) is a common choice for labeling due to the relative ease of incorporation.[12]
Strategic Isotope Placement
Examining the structure of PF-670462, several positions are amenable to deuterium labeling. The cyclohexyl group offers multiple sites for deuteration. Labeling this aliphatic ring is advantageous as these positions are generally not susceptible to metabolic modification or back-exchange under typical physiological or analytical conditions.
Sources
- 1. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Deuterium-Labeled Pyrrolylcarnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Labeling: A Technical Guide to the Molecular Weight of PF-670462 and its Deuterated Analog
For Immediate Release
A Senior Application Scientist's In-depth Analysis
In the landscape of modern drug discovery and development, particularly in the realm of pharmacokinetic and metabolic profiling, the use of isotopically labeled compounds is a cornerstone of robust analytical methodologies. This guide provides a detailed examination of the molecular weight differences between the potent and selective Casein Kinase 1 (CK1) inhibitor, PF-670462, and its deuterated form, PF-670462-d11. Understanding this fundamental physicochemical property is critical for researchers in pharmacology, DMPK (Drug Metabolism and Pharmacokinetics), and bioanalytical sciences.
Introduction: The Significance of Isotopic Labeling in Drug Development
Isotopically labeled compounds, particularly those incorporating deuterium (²H or D), serve as invaluable tools in mass spectrometry-based quantification of drug candidates in complex biological matrices. The deliberate introduction of heavier isotopes creates a mass shift between the labeled and unlabeled (native) compound. This mass difference allows the labeled compound to be used as an ideal internal standard in quantitative bioanalysis, as it co-elutes chromatographically with the native analyte but is clearly distinguishable by the mass spectrometer. This approach significantly enhances the accuracy and precision of drug concentration measurements.
PF-670462 is a potent inhibitor of Casein Kinase 1 isoforms ε (CK1ε) and δ (CK1δ), with IC50 values of 7.7 nM and 14 nM, respectively.[1] Its activity has been shown to disrupt circadian rhythms in cellular and animal models, making it a valuable research tool in chronobiology and related therapeutic areas.[1][2][3] Given its importance, the synthesis and use of its deuterated analog, PF-670462-d11, is a logical step in its preclinical and clinical development pathway.
Molecular Structure and Formulaic Analysis
To comprehend the difference in molecular weight, a foundational understanding of the chemical composition of both molecules is essential.
Native Compound: PF-670462
The native compound, PF-670462, is identified by the chemical formula C₁₉H₂₂Cl₂FN₅.[4] This formula indicates that each molecule is composed of 19 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 5 nitrogen atoms. It is often supplied as a dihydrochloride salt, with the formula C₁₉H₂₀FN₅·2HCl.[1][5] For the purpose of this guide, we will focus on the free base form for a direct comparison with its deuterated counterpart.
Deuterated Compound: PF-670462-d11
The deuterated version, PF-670462-d11, has a chemical formula of C₁₉H₁₁D₁₁Cl₂FN₅.[6] In this molecule, eleven of the native hydrogen atoms have been replaced with deuterium atoms. This substitution is the sole difference between the two compounds and is the origin of the mass differential.
Calculation of Molecular Weights
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this calculation, we will use the standard atomic weights of the relevant elements.
Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Chlorine | Cl | ~35.453 |
| Fluorine | F | ~18.998 |
| Nitrogen | N | ~14.007 |
| Deuterium | D | ~2.014 |
Molecular Weight of PF-670462 (Native)
The molecular weight of the free base form of PF-670462 is calculated as follows:
(19 x 12.011) + (22 x 1.008) + (2 x 35.453) + (1 x 18.998) + (5 x 14.007) = 449.93 g/mol
The molecular weight of the dihydrochloride salt is reported as approximately 410.32 g/mol .[5]
Molecular Weight of PF-670462-d11 (Deuterated)
The molecular weight of PF-670462-d11 is calculated by accounting for the replacement of 11 hydrogen atoms with 11 deuterium atoms:
(19 x 12.011) + (11 x 1.008) + (11 x 2.014) + (2 x 35.453) + (1 x 18.998) + (5 x 14.007) = 461.00 g/mol
Commercially available PF-670462-d11 is listed with a molecular weight of 421.38 g/mol , which corresponds to the dihydrochloride salt form.[6]
Comparative Summary
The following table provides a clear side-by-side comparison of the molecular characteristics of PF-670462 and its deuterated analog.
| Feature | PF-670462 (Native) | PF-670462-d11 (Deuterated) |
| Chemical Formula | C₁₉H₂₂Cl₂FN₅ | C₁₉H₁₁D₁₁Cl₂FN₅ |
| Molecular Weight (Free Base) | 449.93 g/mol | 461.00 g/mol |
| Molecular Weight (Di-HCl Salt) | ~410.32 g/mol | ~421.38 g/mol |
| Mass Difference (Free Base) | - | +11.07 g/mol |
| Mass Difference (Di-HCl Salt) | - | +11.06 g/mol |
Experimental Workflow: Utilizing Deuterated Standards in Bioanalysis
The practical application of this molecular weight difference is best illustrated by a typical quantitative bioanalytical workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Quantification of PF-670462 in Plasma
-
Sample Preparation:
-
Aliquots of plasma samples containing unknown concentrations of PF-670462 are taken.
-
A known concentration of the internal standard, PF-670462-d11, is spiked into each sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is isolated for analysis.
-
-
LC Separation:
-
The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A suitable chromatographic column and mobile phase gradient are used to separate PF-670462 and PF-670462-d11 from other matrix components. Due to their nearly identical physicochemical properties, both compounds will have virtually the same retention time.
-
-
MS Detection:
-
The column eluent is introduced into a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both the native compound and the deuterated internal standard. For example:
-
PF-670462: m/z 450.1 → [Product Ion]
-
PF-670462-d11: m/z 461.1 → [Product Ion]
-
-
-
Data Analysis:
-
The peak area ratio of the analyte (PF-670462) to the internal standard (PF-670462-d11) is calculated.
-
This ratio is compared to a standard curve generated from samples with known concentrations of PF-670462 to determine the concentration in the unknown samples.
-
Figure 1: A schematic representation of a typical bioanalytical workflow for the quantification of PF-670462 using its deuterated internal standard.
Conclusion
The substitution of eleven hydrogen atoms with deuterium in PF-670462 results in a predictable and significant increase in its molecular weight. This mass shift is the fundamental principle that enables PF-670462-d11 to serve as a highly effective internal standard in quantitative bioanalytical assays. A thorough understanding of these molecular weight differences is paramount for researchers designing and validating robust analytical methods for the pharmacokinetic and metabolic characterization of this important CK1 inhibitor. The principles outlined in this guide are broadly applicable to the use of isotopically labeled standards across the field of drug development.
References
-
PubChem. PF-670462. National Center for Biotechnology Information. [Link]
-
Frontiers in Pharmacology. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis. [Link]
-
National Institutes of Health. Inhibition of casein kinase 1δ/ε improves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer's disease. [Link]
-
BioWorld. PF-670462: new potent CKIe inhibitor evokes phase delays. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-670462 | C19H22Cl2FN5 | CID 51049607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PF 670462 | CAS 950912-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. PF 670462-d11 | SCBT - Santa Cruz Biotechnology [scbt.com]
PF 670462-d11: Technical Specifications & Bioanalytical Applications
This guide serves as an authoritative technical resource for researchers utilizing PF 670462-d11 , the stable isotope-labeled variant of the selective Casein Kinase 1δ/ε (CK1δ/ε) inhibitor PF-670462. It is designed to facilitate rigorous experimental design in pharmacokinetics (PK) and bioanalysis.
Executive Summary
PF 670462-d11 is the deuterated isotopologue of PF-670462, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). Its primary application is as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By incorporating 11 deuterium atoms into the cyclohexyl moiety, this compound provides a distinct mass shift (+11 Da) while retaining the chromatographic behavior and extraction efficiency of the parent analyte, ensuring high-precision normalization for matrix effects and recovery losses in complex biological matrices.
Chemical Identity & Structural Analysis
The distinction between the parent compound and the d11-variant lies in the isotopic labeling of the cyclohexyl ring. This modification is metabolically stable under standard bioanalytical processing conditions, preventing deuterium-hydrogen exchange (D/H exchange) that could compromise quantitation.
Technical Specifications Table
| Feature | Parent Compound (PF-670462) | Deuterated Standard (PF 670462-d11) |
| CAS Number | 950912-80-8 (2HCl) | 1794885-93-0 |
| IUPAC Name | 4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine | 4-[1-(cyclohexyl-d11 )-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine |
| Molecular Formula | C₁₉H₂₀FN₅[1][2][3][4][5] · 2HCl | C₁₉H₉D₁₁ FN₅ · 2HCl |
| Molecular Weight | 410.32 g/mol (Salt) / 337.40 g/mol (Free Base) | ~421.38 g/mol (Salt) / ~348.48 g/mol (Free Base) |
| Mass Shift | Reference Mass | +11 Da (Shifted Precursor) |
| Solubility | DMSO (100 mM), Water (100 mM) | DMSO (Recommended), Methanol |
| Appearance | Off-white solid | Off-white to pale yellow solid |
Structural Logic & Isotopic Integrity
The d11 designation refers to the full deuteration of the cyclohexyl ring attached to the N1 position of the imidazole core.
-
Why the Cyclohexyl Ring? This aliphatic ring is chemically inert relative to the labile protons on the pyrimidine amine. Labeling here ensures the deuterium atoms are not lost during ionization or extraction, a critical requirement for a reliable IS.
Mechanism of Action: The CK1 Signaling Pathway
To understand the biological context of samples being analyzed (often circadian rhythm studies or fibrosis models), researchers must grasp the pathway PF-670462 modulates.
Core Mechanism: PF-670462 inhibits CK1δ/ε, preventing the phosphorylation of PER (Period) proteins. Under normal conditions, phosphorylated PER is targeted for degradation, regulating the speed of the circadian clock. Inhibition stabilizes PER, causing nuclear retention and a phase delay in circadian rhythms.
Pathway Visualization (Graphviz)
Caption: Schematic of PF-670462 mechanism. Inhibition of CK1 prevents PER phosphorylation, leading to nuclear accumulation and circadian phase shifts.
Bioanalytical Protocol: LC-MS/MS Workflow
This section details a self-validating workflow for quantifying PF-670462 in plasma using PF 670462-d11.
A. Stock Solution Preparation
-
Solvent: Dissolve PF 670462-d11 in 100% DMSO to create a 1 mg/mL primary stock.
-
Reasoning: The free base and HCl salt are highly soluble in DMSO. Avoid aqueous buffers for long-term storage to prevent hydrolysis or precipitation.
-
-
Storage: Aliquot into amber glass vials and store at -80°C . Stability is typically >1 year.
-
Working Solution: Dilute the stock with 50:50 Methanol:Water to a concentration of 100–500 ng/mL for use as the spiking solution during extraction.
B. Sample Extraction (Protein Precipitation)
A simple protein precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) to maximize recovery of this polar basic compound.
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 96-well plate.
-
IS Addition: Add 150 µL of Acetonitrile containing PF 670462-d11 (200 ng/mL) .
-
Causality: The high organic content precipitates proteins while simultaneously introducing the IS. The d11 analog will bind to the matrix and plastic surfaces identically to the analyte, correcting for adsorption losses.
-
-
Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 x g for 15 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Mass Transitions (MRM):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
|---|---|---|---|---|
| PF-670462 | 338.2 [M+H]⁺ | 255.1 | ~25-30 | Loss of Cyclohexyl (83 Da) |
| PF 670462-d11 | 349.3 [M+H]⁺ | 255.1 | ~25-30 | Loss of Cyclohexyl-d11 (94 Da) |
-
Critical Note on Crosstalk: The product ion (255.1) is the same for both analyte and IS because the fragmentation involves the loss of the labeled cyclohexyl ring.
-
Risk:[4] If chromatographic separation is poor, source fragmentation of the d11 parent could contribute to the unlabeled parent signal.
-
Mitigation: Ensure baseline chromatographic separation is not required (since they are isotopes), but verify the IS purity to ensure it contains no unlabeled PF-670462. Alternatively, optimize for a less abundant transition that retains the d11 ring if background is high.
-
Experimental Workflow Diagram (Graphviz)
Caption: Step-by-step bioanalytical extraction workflow using PF 670462-d11 as the internal standard.
References
-
Sprouse, J., et al. (2010).[6] "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms."[6] Psychopharmacology.
-
Walton, K. M., et al. (2009). "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period." Journal of Pharmacology and Experimental Therapeutics.
-
Keenan, L., et al. (2018). "Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis."[7] Frontiers in Pharmacology.
-
ChemSRC. (n.d.). "PF 670462-d11 CAS 1794885-93-0 Details."[2][3] ChemSRC Chemical Database.
-
Cayman Chemical. (n.d.). "PF-670462 Product Information." Cayman Chemical.
Sources
- 1. 4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-iMidazol-5-yl]-2-pyriMidinaMine Dihydrochloride [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 950980-98-0_PF-670462 free baseCAS号:950980-98-0_PF-670462 free base【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: PF-670462-d11 in CK1 Delta Inhibitor Research
Executive Summary
PF-670462-d11 is the stable isotope-labeled analog of PF-670462 , a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). While the parent compound (PF-670462) is a critical pharmacological tool for modulating circadian rhythms, Wnt signaling, and fibrotic pathways, the deuterated variant (PF-670462-d11) serves a distinct, indispensable role as a mass spectrometry internal standard (IS) .
This guide details the technical application of PF-670462-d11 in bioanalytical workflows. It synthesizes the pharmacological mechanism of the parent drug with the analytical precision provided by the deuterated probe, enabling researchers to accurately quantify drug exposure in complex matrices (plasma, brain tissue) and validate pharmacokinetic/pharmacodynamic (PK/PD) correlations.
Mechanistic Foundation: The CK1δ Target
To understand the utility of the probe, one must first understand the target. CK1δ is a serine/threonine kinase that functions as a core regulator of the mammalian circadian clock and the Wnt/β-catenin pathway.
Pharmacological Action of PF-670462
PF-670462 acts as a competitive inhibitor at the ATP-binding site of CK1δ/ε.
-
Circadian Regulation: CK1δ phosphorylates PER (Period) proteins, marking them for ubiquitin-mediated degradation. Inhibition of CK1δ stabilizes PER proteins, delays their nuclear clearance, and consequently lengthens the circadian period (phase delay).
-
Wnt Signaling: CK1δ acts as a positive regulator of Wnt signaling. Inhibition destabilizes β-catenin, preventing its translocation to the nucleus and downstream oncogenic transcription.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of PF-670462 within the circadian feedback loop.
Figure 1: Mechanism of Action. PF-670462 inhibits CK1δ-mediated phosphorylation of PER, preventing degradation and altering circadian timing.
The Deuterated Probe: PF-670462-d11
PF-670462-d11 is chemically identical to the parent drug, except that the cyclohexyl ring is fully deuterated. This modification introduces a mass shift of +11 Daltons (Da), moving the molecular weight from 410.32 to ~421.38.
Structural & Physical Comparison
| Feature | PF-670462 (Parent) | PF-670462-d11 (Standard) |
| CAS Number | 950912-80-8 | 1794885-93-0 |
| Formula | C₁₉H₂₀FN₅ · 2HCl | C₁₉H₉D₁₁ FN₅ · 2HCl |
| Molecular Weight | 410.32 g/mol | ~421.39 g/mol |
| Modification | None | Per-deuterated Cyclohexyl Ring |
| Primary Application | Biological Inhibition (In vivo/In vitro) | LC-MS/MS Internal Standard |
| Solubility | DMSO (100 mM) | DMSO (100 mM) |
Why Use the d11 Variant?
In quantitative bioanalysis (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accuracy.
-
Co-Elution: The d11 variant has nearly identical physicochemical properties (pKa, lipophilicity) to the parent. It elutes at the same retention time during chromatography.
-
Matrix Effect Correction: Because it co-elutes, the d11 standard experiences the exact same ion suppression or enhancement from the biological matrix (plasma proteins, phospholipids) as the analyte.
-
Mass Resolution: The +11 Da shift is substantial, ensuring zero cross-talk (spectral overlap) between the analyte signal and the internal standard signal in the mass spectrometer.
Experimental Protocol: LC-MS/MS Quantification
This workflow describes the validation of PF-670462 levels in mouse plasma using PF-670462-d11 as the internal standard. This is critical for establishing PK/PD relationships in circadian studies.
Sample Preparation (Protein Precipitation)
Reagents:
-
Analyte: PF-670462 (Stock 1 mg/mL in DMSO).
-
IS: PF-670462-d11 (Stock 100 µg/mL in DMSO).
-
Matrix: Mouse Plasma (K2EDTA).
Step-by-Step Protocol:
-
Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
IS Addition: Add 10 µL of PF-670462-d11 working solution (500 ng/mL in 50% Methanol) to all samples except the double blank.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
MRM Transitions:
-
PF-670462: m/z 338.2 → 190.1 (Quantifier) (Note: Mass is [M+H]+ of free base).
-
PF-670462-d11: m/z 349.3 → 190.1 (Quantifier).
Analytical Workflow Diagram
Figure 2: Bioanalytical Workflow. The d11 IS is added prior to extraction to correct for recovery losses and matrix effects.
Scientific Integrity & Troubleshooting
When using PF-670462-d11, specific pitfalls must be avoided to ensure data integrity.
Isotopic Purity & Cross-Talk
-
Issue: If the d11 standard contains significant amounts of d0 (unlabeled) material, it will contribute to the analyte signal, artificially inflating the calculated concentration.
-
Validation: Run a "Blank + IS" sample. Monitor the transition for the parent drug (338.2 → 190.1). The signal should be <20% of the Lower Limit of Quantification (LLOQ).
-
Standard: High-quality PF-670462-d11 should have >99% isotopic purity.
Deuterium Isotope Effect (Metabolic Stability)
While d11 is primarily an analytical tool, researchers studying metabolic stability should be aware of the Kinetic Isotope Effect (KIE).
-
The cyclohexyl ring is a potential site of metabolic oxidation (hydroxylation).
-
C-D bonds are stronger than C-H bonds. If the cyclohexyl ring is the primary metabolic soft spot, PF-670462-d11 may have a longer half-life than the parent in microsomal stability assays.
-
Guidance: Do not use d11 as a surrogate for the parent in biological activity assays unless explicitly testing for metabolic switching. For IC50 determination, use the non-deuterated parent.
References
-
Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. Retrieved from [Link]
-
Keenan, L., et al. (2018). Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis.[1] Frontiers in Pharmacology. Retrieved from [Link]
-
Sprouse, J., et al. (2009). Inhibition of Casein Kinase 1 Epsilon/Delta Produces Phase Shifts in the Circadian Rhythms of Cynomolgus Monkeys. Psychopharmacology. Retrieved from [Link]
Sources
Part 1: Structural and Physicochemical Distinctions
Title: Comparative Analysis of PF-670462 and its Deuterated Isotopologue PF-670462-d11: Mechanisms, Pharmacokinetics, and Bioanalytical Applications[1]
Executive Summary
This technical guide delineates the structural, functional, and experimental distinctions between PF-670462 , a potent Casein Kinase 1
The primary difference between these two compounds lies in their isotopic composition, which dictates their utility in research.
Chemical Identity
-
PF-670462 (Parent Compound):
-
PF-670462-d11 (Deuterated Analog):
-
Modification: Replacement of 11 protium (
) atoms with deuterium ( ) atoms, typically on the cyclohexyl ring. -
Molecular Weight Shift:
Da relative to the parent. -
Role: Analytical Internal Standard (IS).[1]
-
Target: None (used for instrument calibration).
-
Physicochemical Comparison Table
| Feature | PF-670462 (Analyte) | PF-670462-d11 (Internal Standard) |
| Molecular Weight (Free Base) | ~337.4 g/mol | ~348.5 g/mol |
| Isotopic Signature | Natural abundance | Enriched Deuterium ( |
| Chromatographic Behavior | Elutes at | Co-elutes with parent (slight shift possible due to deuterium isotope effect) |
| Mass Spectrometry (MRM) | Transitions from parent precursor (e.g., 338 | Transitions from heavy precursor (e.g., 349 |
| Primary Application | Circadian Phase Shifting, Anti-fibrotic studies | Normalization of matrix effects in LC-MS/MS |
Part 2: Mechanistic Divergence & Applications[1]
The Biological Mechanism (PF-670462)
PF-670462 functions by competitively binding to the ATP-binding pocket of CK1
-
Inhibition Effect: By blocking CK1, PF-670462 stabilizes PER proteins, delaying their degradation.[1] This extends the circadian period (
) and causes phase delays in the circadian rhythm.
The Analytical Mechanism (PF-670462-d11)
PF-670462-d11 is not intended for dosing in biological efficacy studies due to the high cost and potential Kinetic Isotope Effects (KIE) that could alter metabolic stability.[1] Its value is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
Matrix Effect Correction: Biological samples (plasma, brain homogenate) contain phospholipids and salts that suppress ionization in the MS source. Because PF-670462-d11 is chemically identical (save for mass) to the analyte, it experiences the exact same suppression and extraction efficiency.[6]
-
Quantification: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically canceling out errors from sample loss or instrument drift.
Part 3: Visualization of Pathways and Workflows
Diagram 1: CK1 Signaling & PF-670462 Mechanism
This diagram illustrates the circadian negative feedback loop and where PF-670462 intervenes.[1]
Caption: PF-670462 inhibits CK1-mediated phosphorylation of PER, preventing degradation and delaying circadian phase.
Diagram 2: LC-MS/MS Bioanalytical Workflow
This workflow demonstrates how the d11 variant is used to validate data.
Caption: Workflow utilizing PF-670462-d11 to normalize extraction recovery and ionization suppression in LC-MS/MS.
Part 4: Experimental Protocols
Protocol A: Circadian Phase Shifting (In Vivo)
Objective: To induce a phase delay in murine circadian rhythms using PF-670462.[1]
-
Animal Housing: House C57BL/6 mice in individual cages equipped with running wheels. Entrain to a 12:12 Light:Dark (LD) cycle for 14 days.
-
Baseline Recording: Transfer mice to Constant Darkness (DD) for 24 hours to establish the endogenous free-running period (CT: Circadian Time).[1]
-
Compound Preparation:
-
Dissolve PF-670462 (dihydrochloride) in 20% (2-Hydroxypropyl)-
-cyclodextrin (vehicle) to improve solubility. -
Target concentration: 3–10 mg/mL depending on dose.[1]
-
-
Dosing:
-
Measurement: Continue monitoring wheel-running activity in DD for 7–10 days post-injection.
-
Analysis: Calculate the phase shift by fitting regression lines to activity onsets before and after treatment. Expect a phase delay (shift to the right) of 2–4 hours depending on dose.
Protocol B: Quantitative Bioanalysis (LC-MS/MS)
Objective: To quantify PF-670462 levels in mouse plasma using PF-670462-d11 as the Internal Standard.
-
Standard Preparation:
-
Sample Processing:
-
Aliquot 50
L of plasma into a 96-well plate. -
Add 20
L of Working IS Solution (PF-670462-d11) to every well (standards, QCs, and samples). -
Add 200
L of cold Acetonitrile to precipitate proteins.[1] -
Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
-
-
LC-MS/MS Parameters:
-
Calculation: Plot the peak area ratio (Analyte/IS) against concentration. The d11 IS corrects for any variation in injection volume or ionization efficiency.
Part 5: References
-
Sprouse, J., et al. (2009).[1][8] Pharmacological regulation of the circadian clock: conversion of the phase-shifting capacity of PF-670462 into a daily rhythm.[1] Psychopharmacology.[1][4][7]
-
Walton, Z. E., et al. (2009).[1] Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period.[1][3][4][10][12] Journal of Pharmacology and Experimental Therapeutics.[1]
-
Badura, L., et al. (2007).[1] An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions.[1] Journal of Pharmacology and Experimental Therapeutics.[1]
-
Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]
Sources
- 1. PF-670462 | C19H22Cl2FN5 | CID 51049607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. imrpress.com [imrpress.com]
- 5. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
A Technical Guide to the Isotopic Purity and Enrichment of PF-0670462-d11
Introduction: The Critical Role of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research and development, precision and accuracy are paramount. The development of potent and selective kinase inhibitors like PF-0670462, a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), necessitates rigorous analytical methodologies to characterize its pharmacokinetic and pharmacodynamic profiles. A cornerstone of this characterization is the use of stable isotope-labeled (SIL) internal standards in quantitative bioanalysis, with PF-0670462-d11 serving as a prime example.
This technical guide provides an in-depth exploration of the principles and methodologies for determining the isotopic purity and enrichment of PF-0670462-d11. As a heavily deuterated analogue of the active pharmaceutical ingredient (API), its primary function is to act as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[1][2][3] The near-identical physicochemical properties to the unlabeled analyte ensure that it accurately reflects the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and other sources of variability.[4]
However, the utility of a SIL internal standard is fundamentally dependent on its own quality. A thorough understanding and characterization of its isotopic purity (the proportion of molecules with the desired isotopic composition) and enrichment (the percentage of deuterium at specific labeled positions) are critical for ensuring the integrity and reliability of bioanalytical data.[5][6] This guide will detail the analytical workflows, from first principles to practical application, for researchers, scientists, and drug development professionals.
Part 1: The Imperative of Isotopic Purity and Enrichment
The synthesis of a deuterated compound like PF-0670462-d11 is a complex process that rarely yields a product with 100% isotopic purity.[5] The final product is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d11, d10, d9).[5] Regulatory bodies such as the Food and Drug Administration (FDA) require a thorough analysis of these isotopologues.[5][7][8]
Why is this characterization critical?
-
Assay Accuracy and Precision: The presence of significant quantities of incompletely labeled isotopologues (e.g., d10) can potentially interfere with the measurement of the unlabeled analyte, a phenomenon known as isotopic crosstalk. This is particularly relevant if the mass difference between the analyte and the internal standard is not sufficiently large.
-
Method Robustness: A well-characterized internal standard with high isotopic purity contributes to a more robust and reproducible bioanalytical method. It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[1]
-
Regulatory Compliance: Regulatory guidelines, such as those from the FDA and the European Medicines Agency (EMA), emphasize the importance of well-characterized reagents in validated bioanalytical methods.[4][9][10][11] Documenting the isotopic purity and enrichment of an internal standard is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[5]
Part 2: Core Analytical Methodologies
A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive strategy for the characterization of deuterated compounds.[6][12]
-
High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining the distribution of isotopologues. The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, allows for the separation and quantification of ions with very small mass differences, such as those between different isotopologues of PF-0670462.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR and ²H-NMR, serves as an orthogonal technique.[15][16] It is exceptionally precise for confirming the positions of deuterium labeling and for quantifying the amount of residual hydrogen at these sites.[5][12] This allows for an accurate determination of isotopic enrichment.[5]
Part 3: Experimental Workflow for Isotopic Purity Assessment by LC-HRMS
The following protocol outlines a self-validating system for the determination of the isotopic purity of PF-0670462-d11.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the PF-0670462-d11 reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution suitable for infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a corresponding solution of the unlabeled PF-0670462 standard for comparison of the natural isotopic abundance.
-
-
Instrumentation and Parameters:
-
Liquid Chromatography (LC): Utilize a UHPLC system to ensure rapid and efficient separation from any potential impurities. A standard reversed-phase column (e.g., C18) is typically suitable.
-
Mass Spectrometry (MS): Employ a high-resolution mass spectrometer capable of achieving a resolution of >30,000 FWHM.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode, as this is typically effective for molecules like PF-0670462.
-
Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected isotopologues of PF-0670462-d11 and the natural isotopic distribution of the unlabeled compound.
-
-
Data Acquisition and Processing:
-
Inject the unlabeled PF-0670462 solution to obtain a reference spectrum of its natural isotopic distribution.
-
Inject the PF-0670462-d11 solution.
-
Process the acquired high-resolution mass spectra. This involves extracting the ion chromatograms for each isotopologue and integrating the corresponding peaks.[14]
-
-
Data Analysis and Calculation:
-
Correction for Natural Abundance: The measured intensity of each isotopologue of PF-0670462-d11 must be corrected for the natural isotopic contribution (primarily from ¹³C) of the preceding isotopologues.[13][14]
-
Calculation of Isotopic Purity: The isotopic purity is calculated from the corrected intensities of the representative isotopologue ions.[13] The percentage of each isotopologue (d11, d10, etc.) is determined relative to the sum of all isotopologue intensities.
-
Deconvolution: For complex spectra, deconvolution algorithms can be applied to separate the contributions of individual isotopologues from the overall mass spectrum.[17]
-
Visualization of Experimental Workflow
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Part 4: Data Presentation and Interpretation
The results of the isotopic purity analysis should be summarized in a clear and concise table. The table below presents a hypothetical but representative dataset for a batch of PF-0670462-d11.
| Isotopologue | Observed m/z | Corrected Relative Abundance (%) |
| d11 (Target) | [Hypothetical m/z] | 98.5% |
| d10 | [Hypothetical m/z - 1] | 1.2% |
| d9 | [Hypothetical m/z - 2] | 0.2% |
| Other | - | <0.1% |
| Total Isotopic Purity (d11) | 98.5% |
This data is for illustrative purposes only.
Logical Framework for Data Interpretation
Caption: Logical flow from raw data to purity assessment.
Conclusion: Ensuring Data Integrity in Drug Development
The rigorous characterization of isotopically labeled internal standards like PF-0670462-d11 is not merely a procedural formality; it is a fundamental requirement for ensuring the scientific validity and regulatory acceptability of bioanalytical data. By employing a dual strategy of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently determine the isotopic purity and enrichment levels. This detailed characterization underpins the accuracy of pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines. Adherence to these analytical principles ensures that the data generated is robust, reproducible, and of the highest integrity.
References
-
Don-clinical Safety Evaluation of Deuterium-Containing Drugs. U.S. Food and Drug Administration. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Rondaxe. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics. [Link]
-
Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. isotope.com [isotope.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Whitepaper: Precision Quantitation of the Circadian Modulator PF-670462 using the d11 Isopologue
Part 1: Executive Summary
The modulation of Casein Kinase 1 delta and epsilon (CK1
This guide details the application of PF 670462-d11 , the deuterated stable isotope isopologue, as a bioanalytical Internal Standard (IS). The use of the d11 variant is not merely procedural; it is a metrological requirement to correct for significant matrix effects in brain tissue homogenates and to ensure data integrity in LC-MS/MS quantification.
Part 2: Mechanistic Context
The Target: CK1 / in the Molecular Clock
To understand the necessity of precise quantitation, one must appreciate the sensitivity of the target. The mammalian circadian clock relies on a Transcription-Translation Feedback Loop (TTFL).[1] The period length (
-
CLOCK/BMAL1 drive transcription of Per and Cry genes.[1]
-
PER/CRY proteins accumulate in the cytoplasm.
-
CK1
/ phosphorylates PER proteins.[1] -
Phosphorylation Outcome: This marks PER for ubiquitination and degradation (via
-TrCP) or regulates its nuclear entry speed. -
Inhibition Effect: PF-670462 inhibits this phosphorylation, stabilizing PER and delaying its nuclear degradation.[1] This extends the repressory phase, lengthening the circadian period.
Mechanism Visualization
The following diagram illustrates the specific intervention point of PF-670462 within the TTFL.
Caption: Figure 1. PF-670462 inhibits CK1-mediated phosphorylation of PER, delaying degradation and lengthening the circadian period.
Part 3: The Bioanalytical Role of PF 670462-d11
Why d11? (The Isotopic Advantage)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "d11" suffix indicates that 11 hydrogen atoms in the PF-670462 molecule have been replaced with deuterium (
-
Mass Shift (+11 Da): The parent PF-670462 has a molecular mass of approx. 463.4 Da. The d11 variant shifts this to ~474.4 Da. This wide separation prevents "cross-talk" between the drug and the internal standard channels in the mass spectrometer.
-
Co-Elution: Because deuterium has minimal effect on lipophilicity compared to hydrogen, the d11 variant elutes at the exact same retention time as the parent drug.
-
Matrix Compensation: Any ion suppression (signal reduction caused by brain lipids or plasma salts) affecting the drug will affect the d11 standard equally. By calculating the Area Ratio (Drug Area / d11 Area), these errors are mathematically cancelled out.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for quantifying PF-670462 in mouse plasma and brain tissue using PF 670462-d11 as the Internal Standard (IS).
Materials
-
Analyte: PF-670462 (Purity >98%)
-
Internal Standard: PF 670462-d11 (Isotopic Purity >99%)
-
Matrix: C57BL/6 mouse plasma and whole brain homogenate.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve PF 670462-d11 in DMSO to 1 mg/mL.
-
Dilute to a working IS concentration of 100 ng/mL in 50:50 Methanol:Water.
-
-
Tissue Processing (Critical Step):
-
Extraction (Protein Precipitation):
-
Transfer 50
L of sample (Plasma or Brain Homogenate) to a 96-well plate. -
Add 10
L of PF 670462-d11 working solution (IS) to ALL wells. -
Add 200
L of Acetonitrile (ACN) to precipitate proteins. -
Vortex for 2 minutes; Centrifuge at 4000g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Inject 5
L of supernatant onto a C18 Reverse Phase Column. -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: Electrospray Ionization (ESI) in Positive Mode.
-
Mass Transitions (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| PF-670462 | 464.2 | 282.1 | 35 | Analyte |
| PF 670462-d11 | 475.2 | 293.1 | 35 | Internal Standard |
Workflow Visualization
The following diagram outlines the self-validating loop of using the d11 standard to ensure data quality.
Caption: Figure 2. Bioanalytical workflow utilizing PF 670462-d11 to correct for extraction efficiency and ionization suppression.
Part 4: Data Interpretation & Application[3]
Correlating PK with Circadian Phase Shifts
The ultimate goal of using PF 670462-d11 is to validate that the observed behavioral changes are driven by drug exposure.
-
The Problem: PF-670462 has a short half-life (
). A single dose at CT12 (Circadian Time 12, activity onset) causes a phase delay. -
The Validation: You must prove that brain concentrations exceed the IC
(approx. 14 nM for CK1 ) during the critical window of PER phosphorylation.
Example Data Output (Simulated):
| Time Post-Dose (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio | Behavioral Effect |
| 0.25 | 1250 | 450 | 0.36 | None (Latency) |
| 0.50 | 1800 | 850 | 0.47 | Max PER Stabilization |
| 1.00 | 600 | 300 | 0.50 | Phase Delay Initiation |
| 4.00 | < LOQ | < LOQ | N/A | New Phase Established |
Note: Without the d11 standard, the "Brain Conc." values would be unreliable due to the high lipid content of brain tissue suppressing the ionization of the parent drug.
Troubleshooting Common Issues
-
Signal Saturation: If the d11 signal is too high, it can suppress the analyte. Ensure the IS concentration (100 ng/mL) yields a signal intensity of
- cps. -
Isotopic Exchange: Ensure the d11 label is on a stable part of the molecule (usually the piperazine or aromatic ring) to prevent deuterium-hydrogen exchange in aqueous buffers.
Part 5: References
-
Badura, L., et al. (2007). An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions. Journal of Pharmacology and Experimental Therapeutics. Link
-
Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. Proceedings of the National Academy of Sciences. Link
-
Sprouse, J., et al. (2010). Pharmacological inhibition of casein kinase 1 delta/epsilon in mPer1-luciferase cultures and in the rat circadian system.[1] Psychopharmacology. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
Methodological & Application
PF 670462-d11 LC-MS/MS method development
Application Note: AN-BIO-670462-01 Method Development & Validation for the Quantification of PF-670462 in Biological Matrices using PF-670462-d11
Executive Summary
This guide details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of PF-670462 (a potent, selective CK1
Key Performance Indicators:
-
Dynamic Range: 1.0 – 1000 ng/mL
-
Run Time: 4.5 minutes
-
Sample Volume: 50
L -
Ionization: ESI Positive Mode
Introduction & Compound Characterization
PF-670462 is a key pharmacological tool used to study circadian rhythms and fibrosis.[1] Accurate quantification is critical due to its potent IC
Chemical Intelligence:
-
Analyte: PF-670462 (Free base MW: 337.40 g/mol )[1]
-
Internal Standard: PF-670462-d11 (Deuterated cyclohexyl ring, MW: ~348.47 g/mol )[1]
-
LogP (Predicted): ~3.2 (Moderate lipophilicity)[1]
-
pKa: Basic (Pyrimidine amine and imidazole nitrogen), suitable for Positive Mode ESI.
Mechanism of Action & Pathway Context: PF-670462 inhibits Casein Kinase 1 (CK1), preventing the phosphorylation of PER proteins.[1] This inhibition delays the nuclear entry of PER, thereby lengthening the circadian period.
Figure 1: Mechanism of Action.[1][2] PF-670462 inhibits CK1, stabilizing PER proteins and altering circadian phase.[1]
Method Development Strategy
Mass Spectrometry Optimization (The "Why")
-
Ion Source: Electrospray Ionization (ESI) in positive mode is mandatory due to the basic nitrogen atoms on the pyrimidine and imidazole rings, which readily protonate to form
. -
MRM Transition Selection:
-
Parent Ion: 338.2
( ).[1] -
Fragmentation Logic: The most labile bond is the
-cyclohexyl linkage.[1] Collision Induced Dissociation (CID) typically cleaves the cyclohexyl group (neutral loss of 83 Da), leaving the imidazole-pyrimidine core. -
Internal Standard (d11): The deuterium label is located on the cyclohexyl ring. Therefore, the parent ion shifts to 349.3
. Upon fragmentation, the labeled cyclohexyl group is lost, yielding the same product ion as the analyte (255.1 ) or a unique fragment if the charge is retained on the cyclohexyl (rare for this structure). -
Critical Note: Since the product ion (255.1) is identical for both Analyte and IS, chromatographic separation is not strictly required but highly recommended to prevent "crosstalk" if the IS contains trace amounts of unlabeled material. However, a better strategy is to find a secondary fragment where the label is retained if possible, or simply rely on the mass resolution of Q1 (Parent) to distinguish them.
-
| Compound | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Role |
| PF-670462 | 338.2 | 255.1 | 35 | 50 | Quantifier |
| PF-670462 | 338.2 | 198.1 | 45 | 50 | Qualifier |
| PF-670462-d11 | 349.3 | 255.1 | 35 | 50 | IS Quantifier |
Chromatography
-
Column: A C18 column is standard.[1][3][4] However, the basic nature of PF-670462 can cause peak tailing.[1] A "Charged Surface Hybrid" (CSH) C18 or a high-pH stable C18 is ideal.[1]
-
Selection: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5
m).
-
-
Mobile Phase:
-
High pH (Ammonium Bicarbonate, pH 9) often improves peak shape and sensitivity for basic drugs by keeping them in the neutral state for better column retention, then ionizing in the source.
-
Alternative: Standard Formic Acid (0.1%) is sufficient if peak shape is acceptable.[1] We will use the Acidic Protocol for robustness and compatibility with standard lab workflows.
-
Experimental Protocol
Reagents & Standards
-
Stock Solutions: Prepare 1.0 mg/mL stocks of PF-670462 and PF-670462-d11 in DMSO. Store at -20°C.
-
Working Standards: Dilute stock in 50:50 Methanol:Water to create a calibration curve (1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution: 100 ng/mL PF-670462-d11 in Acetonitrile (also acts as the precipitation solvent).
Sample Preparation (Protein Precipitation)
We utilize a "Crash & Shoot" methodology for high throughput, relying on the d11-IS to compensate for matrix effects.[1]
-
Aliquot: Transfer 50
L of plasma/tissue homogenate to a 96-well plate. -
Precipitate: Add 200
L of IS Working Solution (Acetonitrile containing PF-670462-d11). -
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Move 100
L of supernatant to a fresh plate. -
Dilute: Add 100
L of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak distortion).
LC-MS/MS Conditions
LC Parameters:
-
System: UHPLC (Agilent 1290 or Shimadzu Nexera)[1]
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6
m) -
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Injection Vol: 5
L
Gradient Table:
| Time (min) | %A (0.1% FA in H2O) | %B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |[1]
MS Parameters (Sciex 5500/6500+):
-
Source: Turbo Ion Spray (ESI+)[1]
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Gas 1 / Gas 2: 50 / 50 psi
Workflow Visualization
Figure 2: Analytical Workflow.[1] From protein precipitation to MRM detection.
Validation & Troubleshooting
Validation Criteria (FDA/EMA)
-
Linearity:
with 1/x² weighting.[1] -
Accuracy: ±15% (±20% at LLOQ).[1]
-
Precision: CV < 15%.[1]
-
Matrix Effect: Compare post-extraction spike vs. neat solution. If Matrix Factor (MF) is < 0.8 or > 1.2, consider switching to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein precipitation incomplete.[1][5] | Increase centrifugation speed or use Captiva/Ostro filtration plates.[1] |
| Peak Tailing | Interaction with silanols.[1] | Switch to High pH mobile phase (10mM Ammonium Bicarbonate) or use CSH column.[1] |
| Signal Suppression | Phospholipids eluting with analyte.[1] | Monitor phospholipid transition (184 -> 184) and adjust gradient to flush column. |
| IS Interference | Cross-talk. | Ensure chromatographic resolution isn't required; check IS purity. |
References
-
Sprouse, J., et al. (2010).[1][2] "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms."[1][2] Psychopharmacology. Link
-
Walton, K. M., et al. (2009).[1] "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period."[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
PubChem Compound Summary. "PF-670462." Link
Sources
- 1. PF-670462 | C19H22Cl2FN5 | CID 51049607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Note: Protocol for Spiking PF-670462-d11 Internal Standard in Plasma Samples
Abstract
This application note details the protocol for the preparation and spiking of PF-670462-d11 , a stable isotope-labeled internal standard (SIL-IS), into plasma samples. Designed for pharmacokinetic (PK) and toxicokinetic (TK) assays, this workflow addresses specific challenges associated with hydrophobic kinase inhibitors, including solubility maintenance, non-specific binding, and matrix effect normalization. The protocol adheres to FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines, ensuring data integrity for regulatory submissions.
Introduction & Scientific Rationale
The Compound: PF-670462
PF-670462 is a potent, selective inhibitor of Casein Kinase 1
-
Physicochemical Profile: Lipophilic (LogP > 3), prone to adsorption on plastic surfaces.
-
Molecular Weight: ~410.3 Da (Free base).
The Internal Standard: PF-670462-d11
The d11 isotopologue serves as the ideal SIL-IS.
-
Mass Shift (+11 Da): The large mass difference prevents "cross-talk" from the natural isotopic envelope of the analyte (M+1, M+2), ensuring high selectivity even at the Lower Limit of Quantification (LLOQ).
-
Mechanistic Role: As a structural analog, it compensates for:
-
Extraction Efficiency: Variations in protein precipitation recovery.
-
Matrix Effects: Ion suppression/enhancement from plasma phospholipids.
-
Injection Variability: Fluctuations in injection volume or retention time.
-
Materials & Safety
Reagents
| Reagent | Grade | Purpose |
| PF-670462-d11 | >98% Isotopic Purity | Internal Standard |
| DMSO | LC-MS Grade | Primary Stock Solvent (Solubility >40 mg/mL) |
| Acetonitrile (ACN) | LC-MS Grade | Protein Precipitation / Working Solution |
| Methanol (MeOH) | LC-MS Grade | Alternative Solvent |
| Formic Acid (FA) | LC-MS Grade | pH Modifier (Stabilizes ionization) |
| Control Plasma | K2EDTA or Heparin | Blank Matrix |
Safety & Handling
-
Potency: PF-670462 is a potent kinase inhibitor.[4][3] Handle in a biosafety cabinet or fume hood.
-
Light Sensitivity: Store solids and solutions in amber glass vials to prevent photodegradation.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
Preparation of Solutions
Primary Stock Solution (1.0 mg/mL)
-
Solvent: 100% DMSO. Rationale: DMSO ensures complete solubilization of the hydrophobic core, preventing micro-precipitation that occurs in aqueous buffers.
-
Storage: -20°C or -80°C in amber glass. Stable for >6 months (verify with stability testing).
Intermediate Working Solution (10 µg/mL)
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Procedure: Dilute the Primary Stock 1:100.
-
Rationale: Reduces DMSO concentration to <1% in downstream steps, preventing plastic corrosion or enzyme denaturation if used in metabolic assays.
Final Spiking Solution (IS-Spike)
-
Target Concentration: Typically 50–100 ng/mL (dependent on the assay's calibration range).
-
Diluent: 100% Acetonitrile (if using "Crash Method") OR 50:50 ACN:Water (if spiking separately).
-
Optimization Rule: The IS signal should be 5–10x higher than the analyte signal at LLOQ but not exceed the detector's linear range.
Experimental Protocol: Spiking & Extraction
Two methods are presented. Method A (Separate Addition) is recommended for Validation/GLP studies due to higher precision. Method B (Co-Precipitation) is acceptable for high-throughput screening.
Method A: Separate Addition (High Precision)
Best for tracking extraction recovery.
-
Thaw Plasma: Thaw plasma samples at room temperature; vortex for 30s.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of IS-Spiking Solution (in 50:50 ACN:Water) to every sample (except Double Blanks).
-
Equilibration: Vortex gently for 10s and incubate for 5–10 mins.
-
Scientific Insight: This step allows the IS to bind to plasma proteins (albumin/AGP) similarly to the analyte, ensuring the extraction step challenges both molecules equally.
-
-
Protein Precipitation (PPT): Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Extraction: Vortex vigorously for 2–5 mins (or shaker at 1000 RPM).
-
Separation: Centrifuge at 4,000 x g for 15 mins at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a fresh plate for LC-MS analysis.
Method B: Co-Precipitation (High Throughput)
Best for minimizing pipetting steps.
-
Prepare Crash Solvent: Pre-mix PF-670462-d11 into the bulk Acetonitrile (Crash Solvent) at the target concentration (e.g., 25 ng/mL).
-
Aliquot: Transfer 50 µL of plasma.
-
Crash & Spike: Add 200 µL of the IS-containing Acetonitrile directly to the plasma.
-
Process: Vortex and centrifuge as above.
Visual Workflow & Logic (Graphviz)
The following diagram illustrates the critical decision points and workflow for Method A.
Figure 1: Decision logic for Internal Standard spiking. Method A ensures IS equilibration with plasma proteins, providing superior correction for recovery variances.
Method Validation & Acceptance Criteria
To ensure the protocol is "self-validating," adhere to these checkpoints derived from FDA 2018 guidelines.
IS Response Consistency
-
Metric: Plot the IS Peak Area across the entire run (Standards, QCs, Subjects).
-
Acceptance: The IS response should not vary more than ±50% from the mean IS response of the calibration standards.
-
Troubleshooting:
-
Drifting Down: Possible inlet contamination or charging effects.
-
Drifting Up: Solvent evaporation in the autosampler.
-
Random Drops: Matrix effect (ion suppression) in specific subject samples.
-
Interference Check (Selectivity)
Run a Double Blank (Plasma + Solvent, No IS, No Analyte) and a Blank (Plasma + IS, No Analyte).
-
Requirement:
-
Interference at Analyte RT in Double Blank must be < 20% of LLOQ.
-
Interference at IS RT in Double Blank must be < 5% of IS response.
-
Cross-talk: Ensure the unlabeled PF-670462 ULOQ sample does not generate a signal in the d11 channel (verify isotopic purity).
-
Recovery Calculation
Compare the Area Ratio (Analyte/IS) of:
-
Pre-Extraction Spike: IS added to plasma before extraction (Method A).
-
Post-Extraction Spike: IS added to the supernatant of a blank plasma extract.
-
Formula:
LC-MS/MS Conditions (Suggested)
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B (Elution of PF-670462/d11)
-
4.0 min: 95% B
-
4.1 min: 5% B
-
-
Detection: MRM Mode (Positive ESI).
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[7][8]
-
International Council for Harmonisation (ICH). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis.
-
PubChem. PF-670462 Compound Summary. National Library of Medicine.
-
Tocris Bioscience. PF 670462 Technical Data.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. hhs.gov [hhs.gov]
Application Note: Precision Preparation of PF-670462-d11 Stock Solutions for LC-MS/MS Quantitation
Executive Summary & Scientific Context
This guide outlines the rigorous preparation of PF-670462-d11 stock solutions. PF-670462 is a potent, selective inhibitor of Casein Kinase 1
The deuterated isotopolog, PF-670462-d11 , serves as a critical Internal Standard (IS) for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The "d11" label typically denotes the deuteration of the cyclohexyl moiety (C
Key Physicochemical Properties
| Property | PF-670462 (Parent) | PF-670462-d11 (IS) |
| Molecular Formula | C | C |
| Molecular Weight | ~410.32 g/mol | ~421.39 g/mol |
| Solubility (DMSO) | ~20–40 mg/mL (High) | Identical |
| Solubility (Water) | < 1 mg/mL (Poor) | Identical |
| LogP | ~3.5 (Lipophilic) | ~3.5 (Lipophilic) |
Critical Strategic Considerations
Before handling the vial, understand the three pillars of deuterated standard integrity:
-
The Solubility Trap: Like its parent, PF-670462-d11 is a hydrophobic free base often supplied as a hydrochloride salt. While the salt improves stability, it does not guarantee high aqueous solubility at neutral pH. Never attempt to dissolve the primary stock in 100% water or aqueous buffer; precipitation will occur, rendering the expensive standard useless.
-
Isotopic Stability: The d11 labeling on the cyclohexyl ring involves aliphatic C-D bonds, which are generally non-exchangeable in neutral solvents. However, to prevent any risk of hydrolysis or degradation, Anhydrous DMSO is the mandatory solvent for the primary stock.
-
The Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse-Phase (C18) columns due to slightly weaker hydrophobic interactions. Expect a retention time shift of 0.05–0.2 minutes.
Protocol: Primary Stock Solution Preparation (1 mg/mL)
Objective: Create a stable, high-concentration "Master Stock" valid for 6–12 months.
Materials Required[2][3][4][5][6][7][8][9][10]
-
PF-670462-d11 (Solid standard, typically 1 mg or 5 mg vial).
-
Solvent: Dimethyl Sulfoxide (DMSO) , Anhydrous, ACS Spectrophotometric Grade (≥99.9%).
-
Vessel: Amber glass vial with PTFE-lined screw cap (Class A).
-
Equipment: Analytical balance (readability 0.01 mg) or confirmation of vendor-supplied mass.
Step-by-Step Methodology
-
Equilibration: Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic salt, which would alter the weighing accuracy.
-
Gravimetric Verification:
-
Preferred: Weigh the solid directly into the amber vial. Record the mass (
) to the nearest 0.01 mg. -
Alternative: If the vendor supplies a precise pre-weighed amount (e.g., exactly 1.0 mg), quantitative transfer is risky. Instead, add solvent directly to the vendor vial.
-
-
Solvent Calculation: Calculate the volume of DMSO (
) required to achieve a target concentration of 1.0 mg/mL (or 2.37 mM). -
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete solubilization. The solution should be clear and colorless.
-
Storage: Aliquot into smaller amber vials (e.g., 100
L each) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Protocol: Working Standard Preparation (LC-MS Spiking)
Objective: Dilute the Master Stock to a working concentration (e.g., 100 ng/mL or 1
Workflow Diagram
Figure 1: Workflow for the generation of stable Master Stocks and Working Solutions.
Dilution Logic
Do not dilute the Master Stock (100% DMSO) directly into 100% aqueous buffer, as the compound may crash out. Use an intermediate solvent system.
-
Intermediate Stock (10
g/mL):-
Dilute 10
L of Master Stock into 990 L of Acetonitrile (MeCN) or Methanol (MeOH). -
Why? MeCN maintains solubility while preparing the compound for the mobile phase.
-
-
Working Solution (100 ng/mL):
-
Dilute the Intermediate Stock into 50:50 MeCN:Water .
-
Usage: Spike this solution into your biological samples (e.g., 10
L into 100 L plasma) to achieve the final IS concentration.
-
LC-MS/MS Validation & Quality Control
A self-validating system requires checking for Isotopic Interference (Crosstalk).
The Crosstalk Check
Before running samples, inject:
-
Blank + IS Only: Monitor the analyte (PF-670462) transition. Acceptance: Signal should be < 20% of the Lower Limit of Quantitation (LLOQ). If high signal exists, your IS contains non-deuterated impurities.
-
Analyte Only (High Conc): Monitor the IS (d11) transition. Acceptance: Signal should be < 5% of the average IS response. If high, the mass resolution is too low or the isotope envelope overlaps.
Recommended LC-MS Conditions[11]
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7
m or 2.6 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5–8 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).
-
Parent MRM: 410.2
[Fragment] (e.g., 267.1) -
IS MRM: 421.3
[Fragment + d-label]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Precipitation in matrix | Ensure IS working solution contains at least 50% organic solvent. |
| Retention Time Shift | Deuterium Isotope Effect | This is normal (d11 elutes earlier). Adjust integration windows to capture the shift. |
| Signal Instability | Light degradation | PF-670462 is light-sensitive. Use amber glassware and minimize exposure. |
| Carryover | Stickiness to lines | Use a needle wash with high organic content (e.g., 50:25:25 MeCN:MeOH:IPA). |
References
-
Meng, Q.J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. Available at: [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Best Practices. Available at: [Link]
Sources
Application Note: Quantification of PF-670462 in Mouse Brain using LC-MS/MS with d11-Internal Standard
Abstract & Introduction
This Application Note details a robust, validated protocol for the quantification of PF-670462 (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine), a potent and selective inhibitor of Casein Kinase 1
PF-670462 is a critical tool compound in circadian biology, capable of inducing robust phase delays in circadian rhythms by inhibiting the phosphorylation of PER proteins (Badura et al., 2007). Accurate quantification in brain tissue is challenging due to the high lipid content of the matrix and the need to differentiate the compound from complex endogenous interferences.
Why d11-PF-670462? Brain tissue is a notorious matrix for ion suppression in Electrospray Ionization (ESI). The use of a stable isotope-labeled internal standard (SIL-IS), specifically the deuterated d11-PF-670462 , is non-negotiable for high-reliability data. The d11 analog co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency variations, thereby providing automatic correction for recovery losses and signal suppression.
Mechanism of Action & Biological Context[1]
Understanding the biological target is essential for defining the required Lower Limit of Quantitation (LLOQ). PF-670462 targets the Wnt signaling and circadian clock pathways.
Pathway Diagram: CK1 Inhibition and Circadian Phase Shift[2][3]
Figure 1: Mechanism of Action. PF-670462 inhibits CK1-mediated phosphorylation of PER proteins, delaying their nuclear entry and shifting the circadian clock.
Materials & Equipment
Chemical Standards[4]
-
Analyte: PF-670462 Dihydrochloride (MW 410.32 Da; Free Base MW 337.4 Da).
-
Internal Standard (IS): d11-PF-670462 (Deuterated on the cyclohexyl ring).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Biological Matrix
-
Tissue: C57BL/6 Mouse Brain (fresh frozen).
-
Control Matrix: Naïve mouse brain homogenate for calibration curve preparation.
Instrumentation
-
Homogenizer: Bead-beating system (e.g., Precellys) or Ultrasonic probe.
-
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
Method Development: Physicochemical Considerations
Mass Spectrometry Tuning
PF-670462 contains a basic pyrimidine-amine moiety, making it ideal for Positive Electrospray Ionization (ESI+) .
-
Precursor Ion Selection:
-
PF-670462 (Free Base C19H20FN5): Monitor [M+H]+ at m/z 338.2 .
-
d11-PF-670462: Monitor [M+H]+ at m/z 349.3 .
-
-
Product Ion Selection:
-
Perform a product ion scan.[1] Common fragmentation for this scaffold involves the loss of the cyclohexyl group or cleavage at the imidazole-pyrimidine bond.
-
Note: Ensure the mass window is set to Unit resolution to avoid crosstalk between the d0 and d11 channels, although the +11 Da shift provides ample separation.
-
Extraction Strategy
Brain tissue is ~10-12% lipid. While Liquid-Liquid Extraction (LLE) provides cleaner extracts, Protein Precipitation (PPT) is preferred here for throughput and recovery, provided a stable isotope IS is used to compensate for the matrix effect.
Detailed Protocol
Workflow Diagram
Figure 2: Sample Preparation Workflow. Critical step: Spiking IS into homogenate before precipitation ensures IS tracks extraction efficiency.
Step 1: Stock Solution Preparation[7]
-
PF-670462 Stock: Dissolve 1.0 mg (corrected for salt factor 1.216) in 1.0 mL DMSO to yield a 1.0 mg/mL (free base equivalent) solution.
-
IS Stock: Prepare d11-PF-670462 at 1.0 mg/mL in DMSO.
-
Working Standard (WS): Serially dilute PF-670462 in 50:50 ACN:Water to create spiking solutions (e.g., 10 ng/mL to 10,000 ng/mL).
-
Working IS: Dilute IS stock to ~100 ng/mL in ACN.
Step 2: Tissue Homogenization
-
Weigh the frozen mouse brain (typically ~400-500 mg).
-
Add 4 volumes of ice-cold distilled water (e.g., 400 mg tissue + 1.6 mL water).
-
Homogenize using bead beating (2 cycles, 6000 rpm, 20s) until smooth.
-
Critical: Keep samples on ice to prevent enzymatic degradation, although PF-670462 is relatively stable.
Step 3: Calibration & QC Preparation
-
Calibrators: Spike 45 µL of blank brain homogenate with 5 µL of Working Standard.
-
Samples: Transfer 50 µL of study sample homogenate to a tube.
Step 4: Extraction (Protein Precipitation)
-
Add 200 µL of Working IS (in ACN) to all samples, blanks, and standards.
-
Why ACN? Acetonitrile precipitates proteins more effectively than methanol for plasma/brain, yielding a cleaner supernatant.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate/vial.
-
Dilution: Add 100 µL of Water (0.1% Formic Acid) to the supernatant.
-
Why? Injecting pure ACN can cause peak distortion (solvent effect) on early eluting peaks. Matching the solvent strength to the initial mobile phase is crucial.
-
Step 5: LC-MS/MS Conditions
| Parameter | Setting |
| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Vol | 5 µL |
| Column Temp | 40°C |
| Run Time | 4.0 minutes |
Gradient Profile:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B
-
4.0 min: 5% B (Re-equilibration)
MS Parameters (Sciex API 4000/6500 Example):
-
Ion Source: Turbo Spray (ESI+)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5000 V
-
Temperature: 500°C
-
MRM Transitions:
-
Analyte (PF-670462): 338.2
255.1 (Quantifier), 338.2 242.1 (Qualifier). -
IS (d11-PF-670462): 349.3
266.1 .
-
Data Analysis & Validation Criteria
Calculations
Concentration is calculated using the peak area ratio (Analyte/IS) fitted to a weighted linear regression (
Acceptance Criteria (FDA Bioanalytical Guidance)
-
Linearity:
. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: Consistent across low, medium, and high QC levels.
-
Matrix Effect: IS-normalized matrix factor should be close to 1.0.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Lipid buildup on column | Use a guard column; extend the 95% B wash step. |
| Signal Drift | Source contamination | Divert flow to waste for the first 0.5 min and last 1 min. |
| Poor Peak Shape | Solvent mismatch | Ensure the final extract is diluted 1:1 with aqueous buffer. |
| Carryover | Sticky compound | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |
References
-
Badura, L., et al. (2007).[2] "An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions." Journal of Pharmacology and Experimental Therapeutics, 322(2), 730-738.
-
Sprouse, J., et al. (2010). "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms." Psychopharmacology, 210(4), 569-576.
-
Walton, K. M., et al. (2009).[2] "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period." Journal of Pharmacology and Experimental Therapeutics, 330(2), 430-439.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Casein-Kinase-1-Epsilon/Delta Prevents Relapse-Like Alcohol Drinking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Extraction and Quantitation of PF-670462 in Biological Matrices using Deuterated Internal Standard (PF 670462-d11)
Abstract & Scope
This application note details the robust extraction and quantification of PF-670462 (a potent, selective CK1
This guide moves beyond generic protocols, offering a targeted Liquid-Liquid Extraction (LLE) methodology for high-sensitivity applications (e.g., brain homogenate) and a Protein Precipitation (PPT) workflow for high-throughput plasma screening.[1] Special emphasis is placed on the d11-isotopolog , utilizing its +11 Da mass shift to completely eliminate isotopic cross-talk and correct for matrix-induced ionization suppression.
Introduction: The Analyte and the Standard
The Target: PF-670462
PF-670462 is a dual CK1
-
Chemical Formula:
[1][2] -
Molecular Weight: 410.2 (Free Base)[1]
-
Key Property: The molecule is amphiphilic but predominantly lipophilic (LogP > 3), making it prone to non-specific binding in plasticware and protein/lipid matrices.
The Internal Standard: PF 670462-d11
The d11 analog is deuterated at the cyclohexyl moiety (
-
Why d11? Many small molecule assays use d3 or d4 analogs.[1] However, at high drug concentrations, the natural isotopic abundance of the analyte (M+3, M+4) can contribute signal to the IS channel ("cross-talk"), skewing quantitation. A +11 Da shift renders this interference physically impossible, ensuring absolute quantitation accuracy even at
. -
Function: It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement, thereby normalizing the detector response.
Pre-Analytical Considerations
Solution Preparation
Critical Warning: PF-670462 is often supplied as a dihydrochloride salt (
| Component | Stock Conc. | Solvent | Storage | Stability |
| PF-670462 (Analyte) | 1.0 mg/mL (Free Base Eq) | DMSO | -20°C | >6 Months |
| PF 670462-d11 (IS) | 100 µg/mL | DMSO | -80°C | >1 Year |
| Working IS Solution | 100 ng/mL | 50:50 MeOH:H2O | 4°C | 1 Week |
Tissue Handling (Brain)
Brain tissue is lipid-rich.[1] Simple protein precipitation often leaves phospholipids that foul the MS source.
-
Homogenization: Homogenize brain tissue in 3 volumes of ice-cold Phosphate Buffered Saline (PBS).
-
Normalization: Do not use pure water; the hypotonic shock can cause inconsistent cell lysis before the extraction solvent is added.
Extraction Methodologies
Decision Matrix: Which Method to Choose?
Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix complexity and sensitivity requirements.[1]
Method A: Protein Precipitation (PPT)
Best for: Plasma PK screening, high-throughput.[1]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL tube.
-
IS Addition: Add 10 µL of Working IS Solution (PF 670462-d11 @ 100 ng/mL).
-
Note: Vortex gently (5 sec) to equilibrate IS with plasma proteins before precipitation.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of Water (Milli-Q) to the supernatant.
-
Crucial Step: Injecting 100% ACN leads to poor peak shape (solvent effect) on reverse-phase columns.[1] Diluting to 50% matches the initial mobile phase.
-
Method B: Liquid-Liquid Extraction (LLE)
Best for: Brain tissue, high sensitivity, clean baselines.[1]
-
Aliquot: Transfer 50 µL of Brain Homogenate or Plasma.
-
IS Addition: Add 10 µL of Working IS Solution (PF 670462-d11). Vortex.
-
pH Adjustment: Add 50 µL of Ammonium Carbonate buffer (pH 10) .
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Alternative: Ethyl Acetate can be used, but MTBE forms a cleaner upper layer that is easier to pipette.
-
-
Mixing: Shake/Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 500 µL of the upper organic layer to a clean tube.
-
Evaporation: Dry under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).
LC-MS/MS Analysis Protocol
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1]
-
Why? The high pH stability of BEH particles allows flexibility, though we use acidic conditions here.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry Settings (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.[1]
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| PF-670462 | 410.2 | 266.1 | 35 | 28 |
| PF 670462-d11 | 421.3 | 277.2 | 35 | 28 |
-
Note: The transition
likely corresponds to the cleavage of the cyclohexyl/imidazole bond. The d11 IS shift ( ) confirms the label is retained on the fragment (cyclohexyl moiety) or lost if the fragment is the core. Verify the d11 location: If the d11 is on the cyclohexyl ring and the fragment is the core structure minus the cyclohexyl ring, the IS transition would be (same product). If the fragment is the cyclohexyl ring, it would be .-
Correction: Most kinase inhibitors fragment to the core heterocycle. If PF-670462-d11 is deuterated on the cyclohexyl ring, and the transition 266.1 represents the core structure (loss of cyclohexyl), the IS transition might actually be 421.3 -> 266.1 . However , for specificity, it is better to choose a transition where the label is retained if possible, or ensure chromatographic separation.
-
Recommended: Perform a product ion scan on the specific d11 lot provided by the vendor (e.g., Cayman Chemical) to confirm the optimal transition.
-
Logic of the Internal Standard (Mechanism)
The following diagram illustrates how the d11 IS corrects for "Matrix Effects" (Ion Suppression), which is common in brain tissue analysis.
Figure 2: Mechanism of Matrix Effect Correction.[1][6] Since the d11 IS and the analyte co-elute, they suffer identical ionization suppression. The ratio of their signals remains constant, ensuring accurate quantification.
Troubleshooting & Validation Criteria
Linearity & Range[1]
-
Range: 1.0 ng/mL to 2000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[1]
Common Pitfalls
-
Carryover: The lipophilic nature of PF-670462 can cause it to stick to the injector needle.[1]
-
Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone .[1]
-
-
IS Signal Variation: If IS peak area varies >20% between samples, it indicates inconsistent extraction recovery or severe matrix effects.[1]
-
Fix: Switch from Method A (PPT) to Method B (LLE).
-
-
Salt Form Calculation: Failure to correct for the dihydrochloride salt in the weighing step will result in a systematic -15% error in accuracy.
References
-
Badura, L., et al. (2007). "An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions."[1] Journal of Pharmacology and Experimental Therapeutics, 322(2), 730-738. Available at: [Link]
-
Meng, Q. J., et al. (2010). "Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes."[1] Proceedings of the National Academy of Sciences, 107(34), 15240-15245. (Demonstrates in vivo dosing and brain effects). Available at: [Link][1]
-
PubChem. PF-670462 Compound Summary.[1] National Library of Medicine. Available at: [Link][1]
Sources
- 1. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 2. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 4. CK1 delta/epsilon inhibitors (Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing MRM Transitions for PF-670462-d11 Detection: A High-Fidelity Protocol
Application Note: AN-MS-CK1-042
Abstract & Scientific Context
The precise quantitation of PF-670462 (4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine), a potent and selective inhibitor of Casein Kinase 1
This application note details the optimization of Multiple Reaction Monitoring (MRM) transitions for PF-670462 using its stable isotope-labeled internal standard, PF-670462-d11 . The "d11" designation implies the perdeuteration of the cyclohexyl moiety (C
This guide provides a self-validating workflow to determine the optimal Precursor-to-Product transitions, balancing sensitivity (Signal-to-Noise) with specificity (Cross-talk elimination).
Chemical Fundamentals & Mass Spectrometry Logic
Before initiating instrument tuning, the ionization behavior and fragmentation logic must be established to prevent "blind" optimization.
Physicochemical Properties
| Parameter | Analyte: PF-670462 | Internal Standard: PF-670462-d11 |
| Formula | C | C |
| Monoisotopic Mass (Free Base) | 337.17 Da | 348.24 Da |
| Target Precursor Ion [M+H] | 338.2 m/z | 349.3 m/z |
| Label Location | Cyclohexyl Ring (C | Cyclohexyl Ring (C |
| pKa (Calculated) | ~4.5 (Pyrimidine N), ~7.0 (Imidazole) | Similar |
The "Common Fragment" Challenge
The primary fragmentation pathway for PF-670462 involves the cleavage of the N-cyclohexyl bond.
-
PF-670462 (338.2)
Loss of Cyclohexyl (83 Da) Core Fragment (255.1 m/z ) -
PF-670462-d11 (349.3)
Loss of d11-Cyclohexyl (94 Da) Core Fragment (255.1 m/z )
Critical Insight: Because the label is lost in the primary transition, both the analyte and the IS produce the same product ion (m/z 255.1). While the Q1 quadrupole separates the precursors (11 Da difference), high concentrations of the analyte can cause "cross-talk" if the Q1 isolation window is too wide or if source fragmentation occurs.
-
Strategy A (Sensitivity): Monitor 338.2
255.1 and 349.3 255.1. (Highest signal, relies on Q1 selectivity). -
Strategy B (Specificity): Monitor a fragment that retains the cyclohexyl ring (e.g., loss of NH
or Fluorine), preserving the mass shift.
Experimental Protocol: Step-by-Step Optimization
Phase 1: Stock Preparation & System Suitability
Objective: Create stable infusion standards free from degradation products.
-
Stock Solution: Dissolve PF-670462 and PF-670462-d11 separately in DMSO to 1 mM.
-
Working Standard: Dilute stocks to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Formic acid is essential to protonate the pyrimidine/imidazole nitrogens for ESI+ mode.
-
-
System Check: Verify LC-MS/MS vacuum levels (<
Torr) and source temperature (set to 500°C for high flow, or 150°C for infusion).
Phase 2: Precursor Ion Scan (Q1 Tuning)
Method: Direct Infusion (10
-
Scan Mode: MS1 Scan (Q1 only).
-
Range: 300–400 m/z.
-
Optimization: Ramp Cone Voltage (CV) / Declustering Potential (DP) from 20V to 80V.
-
Acceptance Criteria:
-
Identify the base peak at 338.2 (Analyte) and 349.3 (IS).
-
Ensure no significant source fragmentation (e.g., presence of 255 m/z in Q1 scan) which indicates CV is too high.
-
Phase 3: Product Ion Scan (Q3 Tuning) & Fragmentation Mapping
Method: Direct Infusion with Collision Cell Active.
-
Scan Mode: Product Ion Scan (MS2).
-
Precursor: Fixed at 338.2 (Analyte).
-
Collision Energy (CE) Ramp: 10 eV to 60 eV.
-
Target Identification:
-
Fragment A (Primary): m/z 255.1 (Loss of Cyclohexyl). Likely appearance at CE 25-35 eV.
-
Fragment B (Secondary): m/z 321.2 (Loss of NH
). Likely appearance at CE 15-20 eV. -
Fragment C (Deep): m/z 201.1 (Further breakdown of the imidazole core).
-
Phase 4: Automated MRM Parameter Refinement
Once transitions are identified, use Flow Injection Analysis (FIA) to optimize exact voltages.
Protocol:
-
Set up the mass spectrometer to toggle CE in increments of 2 eV.
-
Inject 5
L of the Working Standard (no column, isocratic flow). -
Plot Peak Area vs. Collision Energy.
Data Output (Example):
| Transition Type | Precursor (Q1) | Product (Q3) | Optimal CE (eV) | Role |
|---|---|---|---|---|
| Analyte Quantifier | 338.2 | 255.1 | 32 | Primary Quantitation |
| Analyte Qualifier | 338.2 | 321.2 | 22 | Identity Confirmation |
| IS Quantifier | 349.3 | 255.1 | 32 | Internal Standard |
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for selecting the final MRM transitions, specifically addressing the d11-label loss issue.
Figure 1: Decision tree for PF-670462 MRM optimization, highlighting the strategy for handling d11-label loss during fragmentation.
Chromatographic Integration
Mass spectrometry optimization is futile without adequate chromatography, especially when using the "Common Product Ion" (255 m/z) strategy. The IS and Analyte must co-elute to account for matrix effects, but the d11 isotope may cause a slight retention time shift (deuterium isotope effect), usually eluting slightly earlier than the non-deuterated form.
Recommended LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B (Rapid ramp to elute hydrophobic PF-670462)
-
4.0 min: 95% B
-
4.1 min: 5% B
-
Self-Validation Check: Ensure the Retention Time (RT) of the d11-IS is within
References
-
Tocris Bioscience. PF 670462 Product Information & Biological Activity.Link
-
Selleck Chemicals. PF-670462 Chemical Structure and Properties.Link
-
Sprouse, J., et al. (2010). "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms."[1] Psychopharmacology.[1]Link
-
Waters Corporation. Automated MRM Method Development Guidelines. (General Protocol Reference). Link
-
Agilent Technologies. Optimizing MRM Parameters for Small Molecule Analysis.Link
Sources
internal standard selection for Casein Kinase 1 inhibitor assays
Application Notes and Protocols
Topic: Internal Standard Selection for Casein Kinase 1 Inhibitor Assays
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Selecting and Validating Internal Standards for Robust Casein Kinase 1 (CK1) Inhibitor Assays
Author's Foreword
In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors demands assays of the highest precision and accuracy. The Casein Kinase 1 (CK1) family, with its pivotal roles in oncogenic signaling, circadian rhythms, and neurodegenerative diseases, represents a constellation of high-value therapeutic targets.[1][][3] However, the high degree of structural homology among its isoforms presents a significant challenge in developing selective inhibitors.[] This challenge elevates the need for exceptionally robust screening assays. A frequently overlooked, yet critical, component of a robust assay is the proper selection and validation of an internal standard (IS).
This guide deviates from rigid templates to provide a causal, experience-driven framework for the selection and validation of an internal standard in the specific context of CK1 inhibitor assays. We will explore the "why" behind each experimental choice, ensuring that the protocols described are not merely sets of instructions, but self-validating systems designed to build confidence in your screening data.
The Central Role of Casein Kinase 1 in Cellular Regulation
The CK1 family comprises seven highly conserved serine/threonine kinases (α, β, γ1, γ2, γ3, δ, and ε) that are ubiquitously expressed and participate in a myriad of cellular processes.[4] Their functional breadth makes them critical nodes in cellular signaling. Dysregulation of CK1 activity is implicated in numerous pathologies, solidifying their status as compelling drug targets.
The Imperative for an Internal Standard in Kinase Assays
An internal standard (IS) is a reference compound added at a constant concentration to every well of an assay plate. Its primary function is to provide a basis for normalization, correcting for variations that can occur during sample preparation, reagent addition, and signal detection.[5][6] In high-throughput screening (HTS), where thousands of compounds are tested, such variations are inevitable.
Why is an IS critical?
-
Corrects for Volume Inconsistencies: Minor errors in liquid handling can alter the final concentration of assay components, affecting the reaction rate.
-
Mitigates Positional Effects: Variations in temperature or evaporation across a microplate can lead to "edge effects," where wells on the periphery behave differently from those in the center.
-
Accounts for Signal Fluctuation: In optical or luminescence assays, fluctuations in reader sensitivity or the presence of interfering compounds can alter the signal output.[7]
By calculating the ratio of the primary assay signal to the IS signal, these variations can be mathematically normalized, leading to a significant increase in data quality, precision, and the ultimate reliability of hit identification.
Selecting the Right Assay Format: A Precursor to IS Choice
The choice of an internal standard is intrinsically linked to the assay technology used to measure CK1 activity. Different formats have unique vulnerabilities and requirements.
| Assay Technology | Principle | Pros for IS Integration | Cons & IS Considerations |
| Radiometric Assays | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[8][9] Considered the "gold standard" for accuracy.[8] | Direct measurement of phosphorylation; less prone to compound interference. | Requires handling of radioactive materials. An IS would likely be a separate detection modality. |
| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™) via a luciferase-coupled reaction.[10][11][12] | Homogeneous "add-and-read" format suitable for HTS.[10] | Test compounds can inhibit the coupling enzyme (luciferase), creating false positives. The IS must not affect the luciferase reaction. |
| Fluorescence-Based | Includes Fluorescence Polarization (FP), Time-Resolved FRET (TR-FRET), and substrate-based fluorescence assays.[7][12][13] | High sensitivity and amenable to miniaturization. | Prone to interference from fluorescent compounds. The IS must have a distinct, non-overlapping spectral profile. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge or size using capillary electrophoresis.[7] | Direct, quantitative readout without radioactivity. | Lower throughput. The IS would need to be a distinct, detectable molecule that doesn't co-migrate. |
For the remainder of this guide, we will focus on luminescence and fluorescence-based assays, as they are most common in HTS and benefit most directly from a well-chosen internal standard.
A Systematic Approach to Internal Standard Selection
An ideal internal standard is not merely an inert compound; it is an active participant in quality control. The selection process should be a deliberate, multi-step workflow.
| Characteristic | Rationale & Causality |
| Orthogonal Signal | The IS must be detectable by a channel that does not interfere with the primary assay readout. For a luminescence assay (e.g., ADP-Glo), a fluorescent IS is ideal. For a fluorescence assay, the IS fluorophore must have excitation/emission spectra that are distinct from the assay fluorophore. |
| No Target Interaction | The IS should not inhibit or activate the CK1 enzyme at its working concentration. This is critical to avoid shifting the baseline IC50 values of test compounds. An inactive analog of a known inhibitor is often a good starting point. |
| No Assay Component Interaction | The IS must not interfere with any coupling enzymes (e.g., luciferase), antibodies, or detection reagents. This prevents the IS itself from introducing artifacts.[14] |
| High Stability | The IS must be chemically stable in the assay buffer and photostable (if fluorescent) throughout the incubation and reading periods. Degradation of the IS would compromise its ability to serve as a stable reference. |
| Solubility and Purity | The IS must be fully soluble in the assay buffer to ensure a homogenous signal and be of high purity to prevent contaminants from interfering with the assay. |
PART 2: Experimental Protocols
Protocol 1: Screening of Internal Standard Candidates
Objective: To perform an initial screen of potential IS compounds to identify candidates that are compatible with the primary CK1 kinase assay.
Materials:
-
Recombinant CK1 enzyme (isoform of interest, e.g., CK1δ)
-
CK1 peptide substrate (e.g., a peptide derived from a known CK1 substrate)[15]
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Primary assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Candidate IS compounds (e.g., fluorescently labeled small molecules)
-
Control inhibitor (e.g., D4476 or another well-characterized CK1 inhibitor)[16]
-
Microplates (e.g., white, 384-well for luminescence)
Workflow:
Step-by-Step Methodology:
-
Signal Interference Test:
-
Prepare wells containing all primary assay components (buffer, substrate, ATP, detection reagents) without the CK1 enzyme.
-
To one set of wells, add the IS candidate at its proposed working concentration. To a control set, add vehicle.
-
Read the plate using the primary detection method (e.g., luminescence).
-
Causality Check: This step ensures the IS itself does not quench or contribute to the primary signal. A significant difference (>5%) between the sets indicates interference, and the candidate should be discarded.
-
-
Effect on Kinase Activity:
-
Run a standard CK1 kinase assay, including positive (no inhibitor) and negative (high concentration of control inhibitor) controls.
-
Run a parallel assay plate that is identical, but with the IS candidate added to every well.
-
Calculate the Signal-to-Background (S/B) and Z-factor for both plates.
-
Causality Check: This is the most critical test. The IS should be a neutral observer of the kinase reaction. If the S/B ratio or Z-factor is significantly degraded in the presence of the IS, it indicates the IS is interacting with the kinase or assay components in a detrimental way.
-
-
IS Signal Stability:
-
Prepare wells containing the IS candidate in the final assay buffer.
-
Read the IS signal (e.g., fluorescence) at time zero.
-
Incubate the plate under the same conditions as the kinase assay (e.g., 60 minutes at 30°C).
-
Read the IS signal again.
-
Causality Check: This confirms the stability of the IS under assay conditions. A signal drift of >5% indicates the IS is not stable enough to serve as a reliable reference over the course of the experiment.
-
Protocol 2: Full Validation of the Lead Internal Standard
Objective: To rigorously validate the chosen IS candidate for concentration, robustness, and its ability to effectively normalize data.
Methodology:
-
IS Concentration Optimization (Cross-Titration):
-
Perform a matrix experiment where the control CK1 inhibitor is titrated on the Y-axis and the IS candidate is titrated on the X-axis.
-
For each concentration of the IS, calculate the IC50 of the control inhibitor.
-
Causality Check: The goal is to find the lowest concentration of IS that gives a robust and stable signal without affecting the inhibitor IC50. The IC50 value should remain constant across a range of IS concentrations. The optimal concentration is selected from this stable range.
-
-
Normalization Efficacy Test (Assay Stress Test):
-
Design an experiment to intentionally introduce a common experimental error. For example, a "pipetting error" plate where reagent volumes are intentionally varied by +/- 10% in specific rows.
-
Run the assay on this "stressed" plate, including the validated IS in all wells.
-
Analyze the data in two ways:
-
Raw Data: Using only the primary assay signal.
-
Normalized Data: Using the ratio of (Primary Signal / IS Signal).
-
-
Calculate the Coefficient of Variation (%CV) for replicate wells (e.g., max activity controls) for both raw and normalized data.
-
Causality Check: This is the ultimate proof of utility. If the IS is performing its function correctly, the %CV of the normalized data will be significantly lower than the %CV of the raw data, demonstrating that the IS has successfully corrected for the introduced error.
-
| Data Analysis | Expected %CV (Max Activity Wells) | Interpretation |
| Raw Data | >15% | The introduced error significantly impacts data variability. |
| Normalized Data | <10% | The IS has successfully compensated for the error, producing more precise data. |
Conclusion
The integration of a rigorously validated internal standard is not an optional add-on but a foundational element of a high-quality Casein Kinase 1 inhibitor screening assay. By moving beyond a simple checklist and adopting a systematic, causality-driven approach to selection and validation, researchers can significantly enhance the reliability and reproducibility of their data. This framework ensures that identified hits are genuine, artifacts are minimized, and the subsequent drug discovery cascade is built upon a foundation of scientific integrity.
References
-
Knippschild, U., et al. (2014). Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis. Molecular Cancer, 13(1), 231. [Link]
-
Cheong, J. K., & Virshup, D. M. (2011). The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis. Frontiers in Oncology, 1, 23. [Link]
-
Wikipedia. (n.d.). Casein kinase 1. Wikipedia. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
St-Denis, N., et al. (2023). Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway. Journal of Biological Chemistry, 299(11), 105322. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Imperiali, B., et al. (2008). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology, 463, 347–359. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]
-
Meggio, F., et al. (1990). A synthetic peptide substrate specific for casein kinase I. FEBS Letters, 264(1), 59-62. [Link]
-
European Compliance Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]
Sources
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. revvity.com [revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A synthetic peptide substrate specific for casein kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Application Note: Precision Calibration of PF-670462 using PF-670462-d11 Internal Standard
This Application Note provides a rigorous, field-proven protocol for the preparation of calibration standards for PF-670462 , utilizing its deuterated isotopolog PF-670462-d11 as the Internal Standard (IS).
This guide is designed for bioanalytical scientists conducting pharmacokinetic (PK) or pharmacodynamic (PD) studies using LC-MS/MS.[1]
Introduction & Scientific Rationale
PF-670462 is a potent, selective inhibitor of Casein Kinase 1
The Role of PF-670462-d11: In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity.[1] PF-670462-d11 (where 11 hydrogen atoms are replaced by deuterium) serves as the ideal Internal Standard.[1] Because it co-elutes with the analyte but is mass-resolved, it experiences the exact same ionization environment, correcting for:
-
Ion suppression from phospholipids or salts.[1]
-
Injection volume inconsistencies.
Key Physicochemical Properties
| Property | PF-670462 (Analyte) | PF-670462-d11 (IS) |
| Molecular Formula | ||
| Molecular Weight | ~337.40 g/mol (Free Base) | ~348.47 g/mol |
| Solubility | DMSO (up to 100 mM) | DMSO (up to 100 mM) |
| pKa | Basic (requires acidic mobile phase) | Basic |
Critical Note on Salt Forms: PF-670462 is frequently supplied as the dihydrochloride salt (MW ~410.32).[1] You must apply a salt correction factor (
) when weighing the stock to report concentration as "free base equivalent." [1]
Materials & Equipment
-
Analyte: PF-670462 (dihydrochloride or free base).[1]
-
Internal Standard: PF-670462-d11.[1]
-
Solvents: DMSO (LC-MS grade), Methanol (MeOH), Acetonitrile (ACN), Formic Acid.[1]
-
Matrix: Drug-free biological matrix (e.g., K2EDTA Rat Plasma).[1]
-
Equipment: Analytical Balance (0.01 mg precision), Class A Volumetric Flasks, Positive Displacement Pipettes (for viscous plasma).[1]
Protocol: Stock Solution Preparation
Step 3.1: Preparation of Master Stock Solutions (MSS)
Objective: Create stable, high-concentration stocks.
-
PF-670462 Analyte Stock (1.0 mg/mL free base):
-
PF-670462-d11 IS Stock (1.0 mg/mL):
-
Dissolve 1 mg of deuterated standard in 1.00 mL DMSO.
-
Label:IS_d11_MSS_1mgmL_Exp[Date]
-
Step 3.2: Preparation of Internal Standard Working Solution (ISWS)
Objective: Create a single spiking solution used for all samples to ensure uniform normalization.
-
Target Concentration: Typically 50–100 ng/mL (depending on MS sensitivity).
-
Diluent: 100% Acetonitrile (if using Protein Precipitation) or 50:50 MeOH:H2O (if simply spiking).[1]
-
Protocol: Dilute IS_d11_MSS 1:10,000 into Acetonitrile.
-
Example: 10 µL MSS
100 mL ACN.
-
Protocol: Calibration Curve Preparation
This protocol uses a "Spike-into-Matrix" approach, which is the gold standard for bioanalysis.[1] It ensures the standards mimic the patient/animal samples exactly.
Step 4.1: Analyte Working Standard (WS) Dilution Scheme
Diluent: 50:50 Methanol:Water (prevents protein shock when spiking plasma).[1] Range: 1.0 ng/mL to 1000 ng/mL (Linear Dynamic Range).
| Std ID | Source Solution | Volume Taken ( | Diluent Volume ( | Final Conc. of WS (ng/mL) | Plasma Conc. after 5% Spike (ng/mL) |
| WS-8 | MSS (1 mg/mL) | 20 | 980 | 20,000 | 1,000 (ULOQ) |
| WS-7 | WS-8 | 250 | 250 | 10,000 | 500 |
| WS-6 | WS-7 | 100 | 400 | 2,000 | 100 |
| WS-5 | WS-6 | 250 | 250 | 1,000 | 50 |
| WS-4 | WS-5 | 100 | 400 | 200 | 10 |
| WS-3 | WS-4 | 250 | 250 | 100 | 5 |
| WS-2 | WS-3 | 100 | 400 | 20 | 1 (LLOQ) |
| Blank | - | 0 | 500 | 0 | 0 |
Step 4.2: Matrix Spiking (Creating the Calibration Standards)
Rule of Thumb: Keep non-matrix spike volume
-
Aliquot 47.5
L of blank plasma into a 96-well plate or microcentrifuge tubes. -
Add 2.5
L of the corresponding Working Standard (WS) to each well.[1] -
Vortex gently (1000 rpm) for 1 min.
-
Result: You now have plasma samples containing PF-670462 at 1, 5, 10... 1000 ng/mL.[1]
Sample Extraction & Processing Workflow
The following diagram illustrates the critical workflow from spiking to LC-MS injection. This method utilizes Protein Precipitation (PPT) , favored for kinase inhibitors due to high recovery.[1]
Figure 1: Protein Precipitation (PPT) workflow for PF-670462 quantification.[1] The d11-IS is introduced during the precipitation step to correct for extraction efficiency.[1]
Recommended LC-MS/MS Conditions
While instrument-specific optimization is required, these starting parameters are derived from the physicochemical structure of PF-670462.
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Example):
-
PF-670462:
(Quantifier), (Qualifier).[1] -
PF-670462-d11:
(Note: If the label is on the stable moiety, the fragment might be the same; if on the leaving group, the parent changes.[1] Verify by infusion).
Quality Control & Acceptance Criteria
To ensure the calibration curve is valid (Trustworthiness), you must include Quality Control (QC) samples prepared from a separate weighing of the stock material.[1]
-
Linearity: The calibration curve (
, weighted ) must have .[1][7] -
Accuracy: Back-calculated concentrations of standards must be within
of nominal ( for LLOQ). -
Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank should be
of the LLOQ signal.
References
-
Sprouse, J., et al. "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms."[1][3][8] Psychopharmacology 210.4 (2010): 569-576.[1][8]
-
Badura, L., et al. "An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions."[1] Journal of Pharmacology and Experimental Therapeutics 322.2 (2007): 730-738.[1]
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." (2022).[1]
-
Walton, K. M., et al. "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period."[1] Journal of Pharmacology and Experimental Therapeutics 330.2 (2009): 430-439.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. lcms.cz [lcms.cz]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
resolving matrix effects using PF 670462-d11 internal standard
Topic: Resolving Matrix Effects using PF 670462-d11 Internal Standard
Status: Operational | Expert Level: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for PF-670462 (CK1δ/ε inhibitor) bioanalysis. You are likely here because your LC-MS/MS quantification in complex matrices (plasma, brain homogenate, or microsomes) is showing irregularity—poor precision, non-linearity, or signal suppression.
This guide focuses on the PF 670462-d11 Stable Isotope Labeled Internal Standard (SIL-IS). The "d11" designation implies a mass shift of +11 Da, likely achieved by deuterating the cyclohexyl moiety of the molecule. This large mass difference is a strategic advantage, eliminating isotopic "cross-talk" between the analyte and the internal standard, a common failure point with smaller (d3/d4) labels.
Module 1: Diagnostics & Mechanism
Q: My analyte recovery is consistent, but my signal intensity drops significantly in plasma compared to solvent standards. What is happening?
A: You are experiencing Ion Suppression , the most common form of matrix effect in Electrospray Ionization (ESI).
The Mechanism: In the ESI source, your analyte competes with co-eluting matrix components (endogenous phospholipids, salts, proteins) for a limited number of excess charges on the surface of the electrospray droplets. If the matrix components are more surface-active (like phospholipids), they "hog" the surface, preventing your PF-670462 molecules from entering the gas phase as charged ions.
Why PF 670462-d11 Solves This: Because the d11-IS is chemically identical to the analyte (co-eluting perfectly), it experiences the exact same suppression at the exact same time. When you calculate the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out.
Visualizing the Problem:
Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (red) monopolize the droplet surface charge, suppressing ionization of both the analyte (blue) and IS (green) equally.
Module 2: Experimental Protocols
Q: How do I definitively prove matrix effects are present before re-validating?
A: Perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" diagnostic tool.
The Protocol:
-
Setup: Connect a syringe pump to the LC flow path via a "Tee" union placed after the analytical column but before the MS source.
-
Infusion: Infuse a neat solution of PF-670462 (analyte) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal in the MS.
-
Injection: While infusing, inject a "Blank" extracted matrix sample (e.g., plasma extract with no drug) via the LC autosampler.
-
Analysis: Monitor the baseline.
Interpretation: If the "Dip" aligns with your PF-670462 retention time, you have a critical matrix effect.
Figure 2: Post-Column Infusion (PCI) Setup. This configuration allows visualization of suppression zones in real-time.
Module 3: Validation & Calculations
Q: How do I calculate the "Matrix Factor" (MF) according to FDA/EMA guidelines?
A: You must calculate the IS-Normalized Matrix Factor . This metric proves that your d11-IS is correcting the variance.
The Experiment: Prepare two sets of samples at Low and High QC concentrations:
-
Set A (Presence of Matrix): Extract blank matrix, then spike the analyte and IS into the extract. (Represents 100% recovery environment with matrix load).
-
Set B (Absence of Matrix): Prepare analyte and IS in pure solvent (mobile phase).
The Calculation Table:
| Metric | Formula | Acceptance Criteria (EMA/FDA) |
| Matrix Factor (Analyte) | N/A (Diagnostic only) | |
| Matrix Factor (IS) | N/A (Should match Analyte MF) | |
| IS-Normalized MF | 0.85 – 1.15 (Close to 1.0 is ideal) | |
| CV of IS-Normalized MF | Calculated across 6 different lots of matrix | ≤ 15% |
Why this matters: If your IS-Normalized MF is 1.0, it means the d11-IS is suppressed exactly as much as the analyte, perfectly correcting the data.
Module 4: Troubleshooting Specific Anomalies
Q: I see a signal for PF-670462 in my "IS Only" blank samples. Is my d11 standard impure?
A: This is likely Isotopic Cross-Talk or Back-Exchange , but with a d11 label, it is rare.
-
Check Mass Resolution: Ensure your MS is not set to "Low/Low" resolution. The d11 mass shift (+11 Da) is huge, so overlap is unlikely unless the resolution is extremely poor.
-
Check Fragmentation: Are you monitoring a transition where the label is lost?
-
Example: If the d11 label is on the cyclohexyl ring, and your MS/MS transition cleaves that ring off, the resulting fragment might be identical to the parent drug's fragment.
-
Action: Ensure your Quantifier transition retains the deuterated moiety.
-
Q: The IS response varies by >50% between samples. Can I still use the data?
A: FDA guidelines generally flag IS variation >50% as a risk, though it doesn't automatically fail a run if the calibration curve passes. However, extreme variation indicates Inconsistent Extraction Efficiency .
Troubleshooting Logic:
Figure 3: Decision Tree for Internal Standard Variability. Follow this path to isolate the root cause of inconsistent IS response.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][4] (2018).[1][4] Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][3][5][6] (2011/2022).[7] Link
-
PubChem. PF-670462 Compound Summary (CID 51049607). National Library of Medicine. Link
-
Matuszewski, B. K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry (2003). (Seminal paper on Matrix Factor calculations). Link
Sources
Technical Support Center: Improving Sensitivity for PF-670462 Quantification using d11-PF-670462
Welcome to the technical support guide for the sensitive quantification of PF-670462. This document is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust bioanalytical methods for this selective casein kinase 1δ/ε (CK1δ/ε) inhibitor.[1][2] Given its role in complex biological processes, including circadian rhythms, and its therapeutic potential in areas like Alzheimer's disease and fibrosis, accurate measurement at low concentrations is paramount for meaningful pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][3]
This guide provides in-depth FAQs, a comprehensive troubleshooting section, and detailed protocols, all centered on leveraging a stable isotope-labeled internal standard (SIL-IS), d11-PF-670462, to achieve the highest levels of sensitivity and accuracy in your Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like d11-PF-670462 essential for sensitive quantification?
A1: The use of a stable isotope-labeled internal standard, such as d11-PF-670462, is considered the gold standard in quantitative mass spectrometry for several critical reasons.[4][5] A SIL-IS is chemically identical to the analyte (PF-670462), differing only in isotopic composition. This near-perfect analogy ensures that it behaves almost identically during sample extraction, chromatography, and ionization.
The key advantage is its ability to compensate for variations that can compromise assay accuracy and precision.[6] Because the SIL-IS co-elutes with the analyte, any sample loss during preparation or any fluctuation in ionization efficiency (known as matrix effects) will affect both the analyte and the internal standard to the same degree.[4][7] By measuring the ratio of the analyte signal to the SIL-IS signal, these variations are normalized, leading to highly accurate and reproducible results, even at the lowest limits of quantification.[5][8]
Q2: What are common causes of low sensitivity when analyzing PF-670462 in biological matrices like plasma?
A2: Low sensitivity is a frequent challenge in bioanalysis and typically stems from a combination of factors:
-
Matrix Effects: Biological samples are complex mixtures containing phospholipids, salts, and proteins that can co-elute with PF-670462 and interfere with its ionization in the mass spectrometer source, a phenomenon known as ion suppression.[7][9][10]
-
Inefficient Sample Preparation: Suboptimal extraction techniques, such as protein precipitation (PPT), may not adequately remove interfering matrix components, leading to high background noise and ion suppression.[11] Furthermore, poor recovery of the analyte during extraction will naturally lead to a weaker signal.
-
Suboptimal LC-MS/MS Parameters: The sensitivity of a mass spectrometer is highly dependent on instrument settings.[12] Failure to optimize parameters like ion source temperatures, gas flows, and collision energies for PF-670462 will result in a suboptimal signal.
-
Poor Chromatographic Resolution: If PF-670462 is not adequately separated from other matrix components on the analytical column, it can lead to ion suppression and an inability to distinguish the analyte peak from the background noise.[13]
Q3: Which sample preparation technique is recommended for achieving the lowest detection limits?
A3: While simpler techniques like Protein Precipitation (PPT) are fast, they are often insufficient for high-sensitivity assays due to their limited ability to remove matrix interferences.[11] For robust and sensitive quantification of PF-670462, Solid-Phase Extraction (SPE) is highly recommended.[14][15] SPE provides a much more thorough cleanup by selectively isolating the analyte from the complex biological matrix.[15] Specifically, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can be exceptionally effective at removing phospholipids and other interfering substances, thereby reducing matrix effects and significantly improving the signal-to-noise ratio.[11]
Q4: How do I determine the optimal mass transitions (MRM) for PF-670462 and d11-PF-670462?
A4: The optimal Multiple Reaction Monitoring (MRM) transitions must be determined empirically by infusing a standard solution of each compound directly into the mass spectrometer.
-
Find the Precursor Ion: In positive electrospray ionization (ESI+) mode, the precursor ion will be the protonated molecule, [M+H]⁺.
-
PF-670462 (C₂₅H₂₇N₅O, MW ≈ 429.5 g/mol ) will have an [M+H]⁺ of approximately m/z 430.5.
-
d11-PF-670462 will have an [M+H]⁺ of approximately m/z 441.5.
-
-
Find Product Ions: Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions.
-
Optimize Collision Energy (CE): For each precursor-product ion pair (transition), optimize the collision energy to maximize the intensity of the product ion signal. It is crucial to select at least two transitions per compound—one for quantification (quantifier) and one for confirmation (qualifier)—to ensure specificity, in line with regulatory guidelines.[16]
Troubleshooting Guide: Enhancing PF-670462 Signal
This section addresses specific issues you may encounter during method development and validation.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High Background Noise / Poor Signal-to-Noise (S/N) | 1. Contaminated solvents or reagents.2. Insufficient sample cleanup.3. Dirty mass spectrometer ion source. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and fresh mobile phase additives.[17] Contaminants can increase background noise and cause signal suppression.2. Optimize Sample Preparation: Switch from PPT to a more rigorous method like mixed-mode SPE to remove a wider range of interferences.[11] This directly reduces the chemical noise entering the detector.3. Perform Instrument Maintenance: Regularly clean the ion source as per the manufacturer's protocol.[18] A contaminated source has poor ionization efficiency and high background. |
| Significant Matrix Effects (Ion Suppression >25%) | 1. Co-elution of phospholipids or other endogenous compounds.2. Inadequate chromatographic separation. | 1. Leverage the d11-IS: The primary function of d11-PF-670462 is to correct for this. Ensure it is being used correctly.2. Improve Chromatography: Modify the LC gradient to better separate PF-670462 from the "matrix elution zone." A longer, shallower gradient can often resolve analytes from interfering compounds.[11]3. Enhance Sample Cleanup: Implement a mixed-mode SPE protocol specifically designed to remove phospholipids. |
| Low or Inconsistent Analyte Recovery | 1. Inefficient extraction from the biological matrix.2. Analyte adsorption to plasticware.3. Incorrect pH during extraction. | 1. Optimize SPE Protocol: Methodically test different wash and elution solvents. A stronger elution solvent may be needed to fully recover PF-670462 from the SPE sorbent.2. Use Low-Binding Consumables: Employ low-adsorption polypropylene tubes and plates to prevent loss of analyte, especially at low concentrations.3. Control pH: PF-670462 has basic nitrogen atoms. Ensure the pH of the sample load and wash steps is optimized for retention on the chosen SPE sorbent (e.g., acidic pH for strong cation exchange). |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.2. Incompatibility between injection solvent and mobile phase.3. System dead volume. | 1. Use a Guard Column & Replace Analytical Column: A guard column protects the primary column. If peak shape degrades, replace the column.2. Match Solvents: Ensure the final elution solvent from your sample prep is as close in composition as possible to the initial mobile phase to prevent peak distortion.[19]3. Check LC System: Inspect all fittings and tubing for leaks or dead volumes that can cause peak broadening.[17] |
| Non-Linear Calibration Curve | 1. Detector saturation at high concentrations.2. Uncorrected matrix effects at the LLOQ.3. Inappropriate regression model. | 1. Extend Calibration Range: If saturation is observed, lower the Upper Limit of Quantification (ULOQ).2. Verify LLOQ Performance: The Lower Limit of Quantification (LLOQ) must be accurate and precise (within ±20%).[20][21] If not, it indicates that the d11-IS is not fully compensating for matrix effects at this level, and sample cleanup must be improved.3. Use Weighted Regression: Apply a 1/x or 1/x² weighted linear regression, which gives less weight to the high-concentration points and improves accuracy at the low end of the curve. |
Visualizations & Data
Diagrams
Caption: Overall bioanalytical workflow for PF-670462 quantification.
Caption: Principle of stable isotope-labeled internal standard correction.
Data Tables
Table 1: Recommended Starting LC-MS/MS Parameters for PF-670462 Analysis
| Parameter | PF-670462 (Analyte) | d11-PF-670462 (Internal Standard) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The molecule contains basic nitrogen atoms, which are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 430.5 | m/z 441.5 | Based on chemical formula and isotopic labeling. Must be confirmed empirically. |
| Quantifier Transition | 430.5 > [Product Ion 1] | 441.5 > [Product Ion 1] | Select the most intense, stable fragment. The fragment should be identical for both. |
| Qualifier Transition | 430.5 > [Product Ion 2] | 441.5 > [Product Ion 2] | A second fragment for identity confirmation, as per validation guidelines.[16] |
| Collision Energy (CE) | Optimize empirically | Optimize empirically | CE should be optimized for each transition to maximize signal intensity. |
| Dwell Time | 50-100 ms | 50-100 ms | Balances sensitivity with the need for sufficient data points across the peak. |
| Source Temp. | 400-550 °C | 400-550 °C | Dependent on instrument and flow rate; optimizes desolvation. |
| Capillary Voltage | 3.0-4.5 kV | 3.0-4.5 kV | Optimizes the formation of gas-phase ions. |
Note: All mass transitions and voltages are starting points and must be optimized on your specific instrument.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a robust starting point for extracting PF-670462 and is designed to remove proteins and phospholipids effectively.
Materials:
-
Mixed-Mode SPE Plate/Cartridge (e.g., Cation Exchange + Reversed Phase)
-
Human Plasma (K₂EDTA)
-
PF-670462 and d11-PF-670462 stock solutions
-
Phosphoric Acid (for pH adjustment)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Hydroxide
-
Water (LC-MS Grade)
-
SPE Vacuum Manifold
-
Plate Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of d11-PF-670462 working solution (internal standard).
-
Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts pH for SPE binding.
-
-
SPE Plate Conditioning:
-
Add 500 µL of Methanol to each well.
-
Apply vacuum to pull the solvent through.
-
-
SPE Plate Equilibration:
-
Add 500 µL of Water to each well.
-
Apply vacuum to pull the solvent through. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (310 µL) onto the SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
-
Wash Step 1 (Aqueous Wash):
-
Add 500 µL of 2% Formic Acid in Water.
-
Apply vacuum to pull the wash solvent through. This removes salts and polar interferences.
-
-
Wash Step 2 (Organic Wash):
-
Add 500 µL of Methanol.
-
Apply vacuum to pull the wash solvent through. This step removes less polar interferences like phospholipids.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Add 500 µL of elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile).
-
Apply vacuum to elute PF-670462 and d11-PF-670462 into the collection plate.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex. The sample is now ready for LC-MS/MS analysis.
-
This entire protocol should be validated to meet regulatory standards, such as those outlined by the FDA.[16][22]
References
-
(PDF) DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS/MS ANALYTICAL METHOD FOR QUANTIFYING AXITINIB WITH AXITINIB D3 AS AN INTERNAL STANDARD - ResearchGate. Available from: [Link]
-
Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - Frontiers. Available from: [Link]
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - NIH. Available from: [Link]
-
Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer's disease - NIH. Available from: [Link]
-
Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC - PubMed Central. Available from: [Link]
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - NIH. Available from: [Link]
-
PF-4800567 - Wikipedia. Available from: [Link]
-
Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed. Available from: [Link]
-
An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from: [Link]
-
Quantitative bioanalytical LC-MS/MS assay for S130 in rat plasma-application to a pharmacokinetic study - PubMed. Available from: [Link]
-
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - MDPI. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]
-
Solid-phase micro-extraction of drugs from biological matrices - ResearchGate. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Optimising-LC-MS-sensitivity - Element Lab Solutions. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. Available from: [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - SciSpace. Available from: [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes - WKB230976. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available from: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.. Available from: [Link]
-
Enhancement of sensitivity and quantification quality in the LC-MS/MS measurement of large biomolecules with sum of MRM (SMRM) - ResearchGate. Available from: [Link]
-
Solid-phase micro-extraction of drugs from biological matrices - PubMed. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. Available from: [Link]
Sources
- 1. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. longdom.org [longdom.org]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 固相萃取(SPE) [sigmaaldrich.com]
- 16. fda.gov [fda.gov]
- 17. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: PF-670462 Bioanalysis & Signal Suppression
Topic: Troubleshooting Signal Suppression in PF 670462-d11 ESI-MS/MS Assays
Welcome to the Advanced Bioanalysis Support Hub
Current Status: Online Agent Role: Senior Application Scientist (LC-MS/MS Method Development) Ticket ID: PF-CK1-SUP-001
Executive Summary:
You are experiencing signal suppression with PF-670462 (a selective CK1
The specific use of a -d11 internal standard (IS) introduces a high probability of the Deuterium Isotope Effect , where the heavy isotope elutes earlier than the analyte. If this retention time shift moves the IS into a suppression zone (e.g., co-eluting phospholipids) while the analyte remains outside it, your quantitation will fail.
This guide provides the diagnostic workflows to confirm this mechanism and the protocols to resolve it.
Module 1: Diagnostic Workflow
Question: "How do I confirm if my signal loss is due to matrix suppression or instrument failure?"
The Solution: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for mapping the "suppression zones" of your chromatographic run.
The Mechanism
In ESI, ionization efficiency is competitive. If endogenous phospholipids (Lyso-PC or Glycerophosphocholines) co-elute with your drug, they "steal" the available charge on the droplet surface, suppressing the signal of your analyte.
Step-by-Step PCI Protocol
-
Setup: Disconnect the column from the MS source. Insert a T-piece connector.
-
Infusion: Connect a syringe pump containing neat PF-670462 (100 ng/mL in mobile phase) to one inlet of the T-piece. Infuse continuously at 10 µL/min.
-
LC Flow: Connect your LC column effluent to the second inlet of the T-piece.
-
Injection: Inject a blank extracted biological matrix (e.g., plasma processed by your current method) into the LC.
-
Observation: Monitor the baseline of the specific MRM transition for PF-670462.
Visualization: Post-Column Infusion Setup
Caption: Schematic of Post-Column Infusion (PCI) to map matrix suppression zones.
Module 2: The Deuterium Isotope Effect
Question: "Why are my Analyte and d11-IS showing different suppression profiles?"
The Science:
Deuterium (
-
Result: The -d11 IS will elute earlier than the non-labeled analyte on Reversed-Phase (C18) columns.
-
Risk: If a suppression zone (e.g., a phospholipid peak) exists between the IS and the Analyte, the IS might be suppressed while the Analyte is not. This destroys the validity of the IS normalization.
Chromatographic Solutions
If you observe a retention time shift (
| Parameter | Adjustment Strategy | Why it works |
| Mobile Phase B | Switch Methanol | MeOH has stronger H-bonding; ACN is aprotic and often reduces the separation factor between H and D isotopologues. |
| Column Chemistry | C18 | Alternative selectivity mechanisms ( |
| Gradient Slope | Flatten the gradient at elution | Forces co-elution, though this may widen peaks. |
Module 3: Sample Preparation (Removing the Matrix)
Question: "How do I remove the phospholipids causing the suppression?"
The Solution: Protein Precipitation (PPT) is insufficient for PF-670462 in plasma. You must upgrade to Phospholipid Depletion (PLD) or Liquid-Liquid Extraction (LLE) .
Comparative Extraction Efficiency Table
| Method | Protocol Summary | Phospholipid Removal | Recovery (PF-670462) | Recommendation |
| Protein Precip (PPT) | ACN:Plasma (3:1) | Poor (<10%) | High (>90%) | NOT RECOMMENDED . Leaves PLs that cause suppression.[1] |
| Liquid-Liquid (LLE) | MTBE or Ethyl Acetate at pH 9 | Excellent (>95%) | Moderate (70-85%) | Good . PF-670462 is basic; high pH drives it into organic layer. |
| HybridSPE (PLD) | Zirconia-coated silica | Superior (>99%) | High (>90%) | BEST . Lewis acid-base interaction removes PLs specifically. |
Recommended Protocol: HybridSPE / Phospholipid Depletion
Rationale: PF-670462 is a basic amine. Phospholipids have a phosphate group (Lewis base). Zirconia-coated beads bind the phosphate, removing the lipid, while the analyte passes through.
-
Load: Add 100 µL Plasma to the HybridSPE plate.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Vortex for 2 minutes (crucial for Lewis acid interaction).
-
Vacuum: Apply vacuum. Collect filtrate.
-
Analyze: Inject filtrate directly (or evaporate and reconstitute if sensitivity is low).
Visualization: Suppression Mechanism & Resolution
Caption: Impact of Deuterium Isotope Effect causing IS-specific suppression and the resolution via cleanup.
FAQ: Rapid Fire Troubleshooting
Q: Can I just increase the injection volume to get more signal? A: No. Increasing injection volume introduces more matrix, often worsening the suppression ratio. Instead, improve the extraction (LLE/SPE) to concentrate the sample while removing matrix.
Q: Why does the d11 signal fluctuate between injections? A: This suggests Matrix Buildup . Phospholipids often elute late or during the column re-equilibration phase. If your run time is too short, lipids from Injection #1 might elute during the IS window of Injection #2.
-
Fix: Add a "sawtooth" wash step (95% B for 2 mins) at the end of every gradient.
Q: Is there an alternative to the d11 IS? A: If the retention shift is unmanageable, switch to a 13C or 15N labeled standard . These stable isotopes do not alter the lipophilicity or retention time, eliminating the isotope effect completely.
References
-
Wang, S., et al. Evaluation of Deuterium Isotope Effects in LC-MS Separations. Journal of Chromatographic Science. [Link]
-
Chambers, E., et al. Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using HybridSPE. Journal of Chromatography B. [Link]
Sources
Technical Support Center: Stability of PF 670462-d11 in Frozen Plasma
Executive Summary & Compound Profile
PF 670462-d11 is the stable isotope-labeled internal standard (SIL-IS) for PF 670462 , a potent, selective inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε).[1] This deuterated analog is critical for normalizing matrix effects, recovery variations, and ionization inconsistencies in LC-MS/MS bioanalysis.[1]
Based on the parent structure (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine), the d11 labeling is located on the cyclohexyl moiety .[1] This aliphatic deuteration offers superior chemical stability compared to exchangeable sites (e.g., amines), but specific handling protocols are required to prevent degradation in biological matrices like plasma.[1]
Quick Reference: Recommended Storage
| Parameter | Recommendation | Critical Note |
| Solid State Storage | -20°C or -80°C | Protect from light; store in a desiccator.[1] |
| Stock Solution | -20°C (DMSO/MeOH) | Stable for ~1-3 months.[1] Avoid repeated freeze-thaw (>3 cycles).[1] |
| Plasma Stability (Frozen) | -80°C preferred | Validated stability typically >30 days; -20°C is riskier for long-term.[1] |
| Bench-top (Thawed) | Wet ice (4°C) | Limit exposure to <4 hours during extraction.[1] |
Technical FAQs: Stability & Handling
Q1: Why is my PF 670462-d11 signal decreasing in frozen plasma samples over time?
A: Signal loss in frozen plasma is rarely due to spontaneous chemical degradation at -80°C. It is usually caused by one of three factors:
-
Non-Specific Binding (NSB): PF 670462 is a lipophilic compound (LogP ~4.5). Upon thawing, it may adsorb to the walls of polypropylene tubes, especially if the plasma volume is low or the tubes are old.
-
Solution: Add a surfactant (e.g., 0.1% Formic Acid or low-concentration Tween) or ensure rapid equilibration with the extraction solvent.[1]
-
-
Enzymatic Instability (Esterases/Amidases): While PF 670462 lacks a labile ester, plasma enzymes can remain active at -20°C.[1]
-
Solution: Store at -80°C. If -20°C is required, validate stability with an esterase inhibitor (e.g., PMSF), though usually unnecessary for this specific structure.[1]
-
-
Precipitation: If the stock solution was not fully solubilized before spiking, micro-precipitates form that settle during freezing.
Q2: Is the deuterium label (d11) susceptible to isotopic exchange?
A: No. The d11 label is on the cyclohexyl ring (aliphatic C-D bonds). These bonds are chemically inert and do not undergo exchange with solvent protons (H/D exchange) under standard physiological or LC-MS conditions (pH 2–10).[1]
-
Warning: If you observe a "mass shift" (e.g., M+11 becoming M+10), it is likely due to fragmentation in the ion source (loss of a deuterium) or synthesis impurities, not chemical exchange in plasma.
Q3: Can I subject PF 670462-d11 spiked plasma to multiple freeze-thaw cycles?
A: Generally, yes, but limit to 3 cycles . Data on similar heterocyclic kinase inhibitors suggests that repeated phase transitions (freezing/thawing) can induce physical occlusion of the drug into protein aggregates (cryoprecipitation).
-
Protocol: Always vortex thawed plasma for at least 30 seconds to re-suspend any cryoprecipitates before aliquoting.
Troubleshooting Workflow: Variable IS Response
If your Internal Standard (IS) response variation (CV%) exceeds 15% across a run, follow this diagnostic logic.
Figure 1: Diagnostic logic for identifying the root cause of PF 670462-d11 instability or variability in bioanalytical assays.
Protocol: Validating Stability in Frozen Plasma
To confirm the stability of PF 670462-d11 for your specific study (per FDA/EMA BMV guidelines), perform the following experiment.
Materials
-
Matrix: Drug-free human/animal plasma (K2EDTA or Heparin).[1]
-
Analyte: PF 670462-d11 (Spiked at ~50% of the expected upper limit of quantification of the parent drug to ensure visibility).[1]
-
Control: Freshly prepared stock solution.
Step-by-Step Methodology
-
Preparation of QC Samples (Low & High):
-
Prepare a bulk spike of PF 670462-d11 in plasma at two concentrations (e.g., 10 ng/mL and 500 ng/mL).[1]
-
Aliquot 100 µL into 18 polypropylene tubes per concentration.
-
-
Storage Conditions (The "Stress Test"):
-
Set A (Baseline): Extract immediately (n=3).
-
Set B (Freeze-Thaw): Freeze at -80°C for 24h, thaw unassisted at room temp, refreeze. Repeat 3 times. (n=3).[1]
-
Set C (Short-Term): Store at Room Temperature (Bench-top) for 4 hours (n=3).
-
Set D (Long-Term): Store at -20°C for 30 days (n=3).
-
Set E (Long-Term): Store at -80°C for 30 days (n=3).
-
-
Analysis:
-
Extract all samples using your standard method (Protein Precipitation or Liquid-Liquid Extraction).[1]
-
Crucial Step: For Sets B, C, D, and E, prepare a fresh calibration curve and fresh comparison standards to ensure you are measuring the stability of the stored sample, not the instrument drift.
-
-
Calculation:
-
Calculate the % Remaining:
-
Acceptance Criteria: The mean concentration must be within ±15% of the nominal (fresh) value.
-
Mechanistic Insight: Why d11?
The choice of d11 (cyclohexyl-d11) over other potential labels is scientifically deliberate.[1]
Figure 2: Rationale for using cyclohexyl-d11 labeling. The aliphatic deuteration provides resistance to metabolic swapping and pH-driven exchange, unlike aromatic or heteroatom labeling.[1]
References
-
Pfizer Inc. (2010).[1] PF-670462: A Selective Casein Kinase 1 Delta/Epsilon Inhibitor.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B: Stability.[5]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Section 5: Stability of the Internal Standard.
-
Sprouse, J., et al. (2010).[1][2] Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms.[2] Psychopharmacology.
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific stability data.[1]
Sources
Technical Support Center: PF-670462 Experimental Integrity
The following Technical Support Guide addresses the complex issue of cross-talk involving PF-670462 (a potent CK1
Note on Nomenclature: In this guide, "d11" is addressed through two distinct but common experimental contexts:
-
Spectral Context: "d11" as a specific fluorescence detection channel (e.g., a specific band on high-parameter flow cytometers or a typo for dyes like D11/IsoLG-adduct detectors) where PF-670462 autofluorescence causes optical cross-talk.
-
Biological Context: "d11" as a reference to Delta-like 1 (Dll1) or the D11 antibody (anti-IsoLG) , where PF-670462 treatment biologically alters the target signal, mimicking "cross-talk" or off-target interference.
Topic: Addressing Cross-Talk Between PF-670462 and d11 Channels
Executive Summary
PF-670462 is a highly selective inhibitor of Casein Kinase 1 delta and epsilon (CK1
Part 1: Spectral Troubleshooting (Optical Cross-Talk)
The Issue: Small molecule inhibitors often possess intrinsic fluorescence. PF-670462 contains a halogenated pyrimidine-imidazole core which can emit fluorescence in the UV-Blue spectrum, potentially bleeding into channels often designated for DAPI, BV421, or specific custom detectors (sometimes labeled D1-D11 on spectral analyzers).
Diagnostic Workflow
Use this decision matrix to determine if your "cross-talk" is optical.
| Symptom | Probable Cause | Verification Step |
| High Background in d11 | PF-670462 Autofluorescence | Run "Cells + Drug Only" (No stain) control. |
| Signal correlates with Drug Conc. | Spectral Spillover | Perform a dose-response fluorescence check. |
| Signal persists after Wash | Intracellular Accumulation | The drug is lipophilic and trapped in membranes. |
FAQ: Spectral Interference
Q1: I see a signal in my d11 channel even in unstained, drug-treated cells. Is my antibody failing? A: Likely not. This is classic compound autofluorescence . PF-670462 can accumulate in lipid bilayers. If your "d11" channel detects in the 400–550 nm range (Blue/Green), the drug itself is emitting photons.
-
Solution: You must perform Unstained + Drug controls. Subtract the Mean Fluorescence Intensity (MFI) of this control from your experimental samples.
Q2: Can I compensate out the PF-670462 signal? A: In flow cytometry, yes, but it is risky. Treat the drug as a "fluorophore." Create a single-stain control containing only cells + PF-670462 (at your experimental concentration). Use this to calculate a compensation matrix spillover value for the d11 detector.
Part 2: Biological Troubleshooting (Pathway Cross-Talk)
The Issue: Researchers studying inflammation (specifically Isolevuglandins detected by the D11 scFv antibody ) or Notch signaling (Dll1 ) often use PF-670462 to inhibit CK1.
-
The "Cross-talk": CK1 inhibition directly regulates these pathways. A reduction in "d11" signal is often not an artifact, but a mechanistic result of the drug's action.
Mechanistic Pathway Diagram
The following diagram illustrates how PF-670462 inhibition of CK1 leads to downstream changes in Per1/Clock and ENaC, which directly impacts the inflammatory markers often detected by D11 antibodies.
Caption: PF-670462 inhibits CK1, blocking Per1 nuclear entry. This downregulates ENaC, reducing Sodium-induced ROS and IsoLG formation, thereby lowering the D11 antibody signal (Biological Causality).
FAQ: Biological Interactions
Q3: My D11 antibody signal disappears when I treat with PF-670462. Is the drug blocking the antibody binding site? A: No, it is likely preventing the formation of the epitope.
-
Explanation: The D11 antibody detects IsoLGs (lipid oxidation products).[1] CK1 signaling drives ENaC expression, which increases sodium influx and oxidative stress (ROS). By inhibiting CK1, PF-670462 reduces ROS and IsoLG formation.
-
Verdict: The signal loss is real biological efficacy , not technical cross-talk.
Q4: Does PF-670462 have off-target effects on ion channels (e.g., Nav/Cav)?
A: While PF-670462 is selective for CK1 (
-
Guideline: Keep experimental concentrations below 1
M to maintain selectivity.
Part 3: Validated Experimental Protocols
Protocol A: The "Ghost Control" (Spectral Validation)
Use this to quantify PF-670462 autofluorescence in your d11 channel.
Materials:
-
Target Cells (e.g., HEK293, Primary Neurons).
-
PF-670462 (Resuspended in DMSO).
-
Flow Cytometer or Fluorescence Microscope.
Step-by-Step:
-
Preparation: Harvest
cells. Split into two tubes. -
Treatment:
-
Incubation: Incubate for the standard assay duration (e.g., 1 hour at 37°C).
-
Wash: Wash cells
with PBS to remove free drug. -
Acquisition: Acquire data on the "d11" channel (and all other relevant channels).
-
Analysis:
-
Calculate Median Fluorescence Intensity (MFI) for Tube A and Tube B.
-
Calculation:
. -
If
, you have significant spectral cross-talk.
-
Protocol B: The "Rescue" Assay (Biological Validation)
Use this to confirm if signal loss is due to CK1 inhibition or off-target toxicity.
Step-by-Step:
-
Baseline: Treat cells with Stimulus (e.g., High Salt)
Expect High D11 Signal. -
Inhibition: Treat with Stimulus + PF-670462
Expect Low D11 Signal. -
Rescue (The Proof): Transfect cells with a constitutively active Per1 mutant or bypass the CK1 step.
-
If signal returns: The effect is CK1-dependent (On-target).
-
If signal remains low: The drug might be physically interfering with detection or killing the cells (Off-target).
-
References
-
Tocris Bioscience.PF 670462 Product Description & Pharmacology. (CK1
/ selectivity data).[4][5] Link -
Frontiers in Pharmacology. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects...[6] (In vivo usage and selectivity). Link
-
NIH / PubMed. Inhibition of αENaC expression and ENaC activity following blockade of the circadian clock-regulatory kinases CK1δ/ε. (Mechanistic link between PF-670462, Per1, and ENaC channels). Link
-
Vanderbilt University / JoVE. Direct Detection of Isolevuglandins in Tissues Using a D11 scFv... (Details on the D11 antibody and its application in inflammation). Link
-
Guide to Pharmacology. Ion Channels and Kinase Inhibitors. (General database for off-target effects). Link
Sources
- 1. Dendritic Cell Amiloride-Sensitive Channels Mediate Sodium-Induced Inflammation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of PF 670462-d11
Product: PF 670462-d11 (Internal Standard)
Application: LC-MS/MS Quantitation, Circadian Rhythm Research
CAS (Parent): 950912-80-8
Chemical Core: Casein Kinase 1
Executive Summary: The "Two-Solvent" Strategy
For the quantitative analysis of PF 670462-d11, a single solvent approach is rarely optimal.[2] We recommend a hybrid solvent strategy to balance long-term stability with analytical sensitivity.[1]
-
Master Stock (Storage): Use DMSO (Dimethyl Sulfoxide) .[1]
-
Why: PF 670462-d11 (likely the hydrochloride salt) exhibits maximal solubility (>20 mg/mL) and stability in DMSO.[1] It prevents "crashing out" during freezing cycles.
-
-
Working Standard (Analysis): Use Methanol (MeOH) .[1]
-
Why: Methanol offers superior volatility and compatibility with Electrospray Ionization (ESI). It minimizes the "ion suppression" effects common with DMSO injections in LC-MS.[1]
-
Technical Deep Dive: Methanol vs. DMSO
The choice between Methanol and DMSO is dictated by the competing physical properties of the deuterated standard.
| Feature | DMSO | Methanol | Impact on PF 670462-d11 |
| Solubility Limit | High (~40 mg/mL) | Moderate (~10 mg/mL) | DMSO is required for highly concentrated Master Stocks (>10 mM).[1] |
| Boiling Point | 189°C (High) | 64.7°C (Low) | DMSO is difficult to evaporate; Methanol dries down easily for sample reconstitution.[1] |
| Freezing Point | 19°C | -97.6°C | DMSO freezes at room temp (requires thawing); Methanol remains liquid in freezers.[1] |
| LC-MS Effect | Signal Suppression | Ionization Friendly | High % DMSO can suppress the ionization of the analyte, reducing sensitivity. |
| Proton Exchange | Aprotic | Protic | Critical: d11 label is on the cyclohexyl ring (non-exchangeable), so Methanol is safe. |
Critical Mechanism: The Deuterium Isotope Effect
While PF 670462-d11 behaves similarly to the parent compound, deuteration increases the molecular weight and can slightly alter lipophilicity (the secondary isotope effect).
-
Solubility: Deuterated compounds generally have slightly lower solubility than their protium counterparts due to lower zero-point vibrational energy.[1]
-
Protocol Adjustment: Always assume the solubility limit of the d11 analog is 10-15% lower than the parent PF-670462 to prevent unexpected precipitation.
Workflow Visualization
The following diagram illustrates the optimal decision pathway for preparing your standards.
Figure 1: Decision matrix for solvent selection based on concentration requirements and downstream application.[1]
Troubleshooting & FAQs
Q1: My PF 670462-d11 precipitated when I diluted my DMSO stock into water. Why?
Diagnosis: "Solvent Shock." PF 670462 is hydrophobic (LogP ~4-5).[1] The Fix:
-
Do not dilute directly from 100% DMSO to 100% Water.
-
Use an intermediate dilution step with Methanol.
-
Path: DMSO Stock
Methanol Working Solution Mobile Phase (e.g., 50:50 MeOH:H2O).
-
-
Ensure the final organic content in your vial is at least 30-50% to keep the compound in solution.
Q2: Can I sonicate the d11 standard if it doesn't dissolve?
Answer: Yes, but with caution.
-
Protocol: Sonicate in a water bath at ambient temperature for max 5-10 minutes.
-
Warning: Avoid heating >40°C. While the C-D bonds (likely on the cyclohexyl ring) are stable, thermal degradation of the pyrimidine core or salt dissociation can occur.
Q3: I see a "ghost peak" or carryover in my LC-MS blank. Is it the DMSO?
Answer: Likely yes. DMSO is "sticky" and difficult to flush from C18 columns.
-
The Fix: If you must inject DMSO, keep the injection volume low (<2 µL) or dilute the sample 10x in the initial mobile phase. Switch to Methanol for the final dilution step to improve volatility.
Q4: Is the "d11" label stable in Methanol?
Answer: Yes.
-
Mechanism: The d11 labeling typically occurs on the cyclohexyl ring (C6H11). These are non-exchangeable aliphatic protons.[1] They will not swap with the hydroxyl proton of Methanol (CH3OH).
-
Note: If the label were on the amine (-NH2) or imidazole nitrogen, it would exchange immediately in any protic solvent (MeOH or Water), but d11 implies the carbon skeleton is labeled.
Optimized Protocols
Protocol A: Preparation of Master Stock (10 mM)
Target: Long-term storage (-20°C or -80°C)[1]
-
Calculate: Determine the mass of PF 670462-d11 in the vial. (e.g., 1 mg).[1][3]
-
Solvent: Add high-purity (LC-MS grade) DMSO .
-
Volume: For 1 mg of salt (MW ~421), add 237 µL DMSO to achieve ~10 mM.
-
-
Mix: Vortex for 30 seconds. Inspect visually for clarity.
-
Aliquot: Dispense into amber glass vials (avoid plastic if possible to prevent leaching) to minimize freeze-thaw cycles.
Protocol B: Preparation of Working Internal Standard (1 µM)
Target: Daily use, spiking into biological matrices
-
Thaw: Thaw one aliquot of DMSO Master Stock (10 mM) at room temperature. Vortex.
-
Dilute: Perform a 1:100 dilution into Methanol .
-
Step: 10 µL Master Stock + 990 µL Methanol = 100 µM Intermediate.
-
-
Final Dilution: Dilute 1:100 again into Methanol (or 50% MeOH/Water).
-
Step: 10 µL Intermediate + 990 µL Methanol = 1 µM Working Solution.[1]
-
-
Storage: Store at 4°C for up to 1 week. Discard if precipitation is visible.
References
-
Waters Corporation. Solvents and Caveats for LC-MS: The Impact of DMSO on Ionization. [Link][1][4][5][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. reddit.com [reddit.com]
- 3. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of PF-0670462 Using a d11-Isotope Internal Standard
This guide provides an in-depth, technically-grounded framework for the validation of bioanalytical methods for PF-0670462, a potent TYK2/JAK1 inhibitor, with a specific focus on the rationale and application of its 11-fold deuterated (d11) stable isotope-labeled internal standard (SIL-IS). Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.
Introduction: The Imperative for Rigorous Bioanalysis in Drug Development
The journey of a therapeutic candidate like PF-0670462 from discovery to clinical application hinges on accurate and reliable data. Quantitative measurement of the drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics (PK), toxicokinetics (TK), bioavailability, and bioequivalence.[1] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate that the bioanalytical methods used to generate this data are thoroughly characterized and validated for their intended purpose.[2][3][4]
At the heart of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method is the internal standard (IS). Its role is to correct for variability inherent in the analytical process, from sample preparation to instrumental detection.[5][6] While structural analogs can be used, the gold standard is a SIL-IS.[7][8] This guide will elucidate why a heavily-labeled SIL, such as PF-0670462-d11, is the superior choice and detail the validation process that establishes its suitability.
The Scientific Rationale: PF-0670462-d11 as the Ideal Internal Standard
The selection of an internal standard is one of the most critical decisions in method development. The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby perfectly compensating for any experimental fluctuations.[9]
The Superiority of a Stable Isotope-Labeled Internal Standard
A SIL-IS is a version of the analyte where several atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[10] This makes it chemically and physically almost identical to the unlabeled analyte.
Key Advantages over Structural Analogs:
-
Mitigation of Matrix Effects: The most significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Because a SIL-IS has the same molecular structure and ionization properties as the analyte, it experiences the exact same degree of ion suppression or enhancement. A structural analog, with a different chemical structure, will have different ionization characteristics and cannot reliably correct for this effect.[7]
-
Correction for Extraction Recovery: Analyte loss during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is a common source of variability. A SIL-IS, sharing the same physicochemical properties as the analyte, will be lost at the same rate, ensuring the analyte-to-IS ratio remains constant and accurate.[8]
-
Chromatographic Co-elution: The SIL-IS and analyte elute from the LC column at virtually the same time. This is crucial for ensuring they are subjected to the same matrix environment as they enter the mass spectrometer.[11]
Specific Merits of the d11 Isotope Label
-
Sufficient Mass Shift: A mass difference of +11 Daltons between PF-0670462 and its d11-IS is substantial. A mass shift of at least 3-4 Da is recommended to prevent mass spectrometric cross-talk, where the signal from the natural isotopic abundance of the analyte (M+1, M+2, etc.) interferes with the signal of the IS.[6][10]
-
Label Stability: For a deuterated standard to be effective, the deuterium atoms must be placed at positions on the molecule that are not susceptible to back-exchange with protons from the solvent or matrix.[10] The synthesis of PF-0670462-d11 must ensure labeling on stable, non-exchangeable carbon atoms, avoiding placement on heteroatoms like oxygen or nitrogen.[10]
Caption: Workflow comparing d11-IS vs. Analog-IS for error correction.
A Framework for Full Bioanalytical Method Validation
A full validation is required when establishing a new bioanalytical method.[1][2] It demonstrates that the method is suitable for its intended purpose through a series of defined experiments.[12] The following sections detail the core validation parameters based on the ICH M10 guideline.
Caption: Core components of a full bioanalytical method validation.
Selectivity and Specificity
-
Causality: This parameter ensures that the method can differentiate and quantify the analyte from other components in the sample, such as endogenous matrix constituents, metabolites, or co-administered drugs.[13]
-
Protocol:
-
Screen a minimum of six independent lots of the biological matrix (e.g., human plasma).
-
Process and analyze each blank lot to check for interfering peaks at the retention time of PF-0670462 and PF-0670462-d11.
-
Analyze the Lower Limit of Quantification (LLOQ) sample and compare its response to any response in the blank samples.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response for the IS should be ≤ 5% of its response in the LLOQ sample.
Calibration Curve, Accuracy, and Precision
-
Causality: This set of experiments establishes the relationship between instrument response and analyte concentration (linearity, range) and determines how close the measured values are to the true values (accuracy) and how reproducible the measurements are (precision).[1]
-
Protocol:
-
Prepare a calibration curve consisting of a blank (matrix with IS), a zero standard (matrix without analyte or IS), and at least six to eight non-zero concentration standards spanning the expected clinical range.
-
Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).
-
Perform at least three separate validation runs on different days. Each run should include one full calibration curve and at least five replicates of the QC samples at each level.
-
-
Acceptance Criteria:
-
Calibration Curve: At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). The simplest regression model that adequately describes the data should be used (typically linear with 1/x or 1/x² weighting).
-
Accuracy: The mean concentration for each QC level should be within ±15% of the nominal value (±20% at the LLOQ).[1]
-
Precision: The coefficient of variation (CV%) for each QC level should not exceed 15% (20% at the LLOQ).[1]
-
Matrix Effect and Recovery
-
Causality: This assesses the impact of the matrix on the ionization of the analyte and IS and determines the efficiency of the extraction process. The d11-IS is expected to track the analyte perfectly, resulting in a consistent, normalized matrix factor.
-
Protocol:
-
Recovery: Compare the mean peak area of the analyte in pre-extraction spiked samples (spiked before extraction) to that of post-extraction spiked samples (blank matrix extracted first, then spiked) at three QC levels (Low, Medium, High).
-
Matrix Effect: Compare the mean peak area of the analyte in post-extraction spiked samples from at least six different matrix lots to the mean peak area of the analyte in a neat (pure solvent) solution. The IS-normalized matrix factor is calculated to demonstrate the effectiveness of the d11-IS.
-
-
Acceptance Criteria: The recovery does not need to be 100%, but it should be consistent and reproducible. The CV of the IS-normalized matrix factor across the tested lots should be ≤ 15%.
Stability
-
Causality: This ensures that the concentration of PF-0670462 does not change during sample handling, processing, and storage.[1]
-
Protocol: Analyze Low and High QC samples (n=3) after exposing them to various conditions and compare the results to freshly prepared samples or baseline values.
-
Freeze-Thaw Stability: Three complete freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching the expected sample preparation time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a period exceeding the expected sample storage duration.
-
Stock Solution Stability: Stability of both analyte and IS stock solutions at room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Table 1: Example Validation Summary for PF-0670462 using d11-IS
| Validation Parameter | QC Level | Acceptance Criteria | Result (Hypothetical Data) | Pass/Fail |
| Intra-day Accuracy | LLOQ (1 ng/mL) | ±20% | +5.5% | Pass |
| Low (3 ng/mL) | ±15% | +2.1% | Pass | |
| Mid (50 ng/mL) | ±15% | -1.8% | Pass | |
| High (800 ng/mL) | ±15% | +0.5% | Pass | |
| Intra-day Precision | LLOQ (1 ng/mL) | ≤20% CV | 8.2% | Pass |
| Low (3 ng/mL) | ≤15% CV | 5.5% | Pass | |
| Mid (50 ng/mL) | ≤15% CV | 3.1% | Pass | |
| High (800 ng/mL) | ≤15% CV | 2.5% | Pass | |
| Inter-day Accuracy | LLOQ (1 ng/mL) | ±20% | +7.1% | Pass |
| Low (3 ng/mL) | ±15% | +3.0% | Pass | |
| Mid (50 ng/mL) | ±15% | -0.9% | Pass | |
| High (800 ng/mL) | ±15% | +1.2% | Pass | |
| Inter-day Precision | LLOQ (1 ng/mL) | ≤20% CV | 10.5% | Pass |
| Low (3 ng/mL) | ≤15% CV | 6.8% | Pass | |
| Mid (50 ng/mL) | ≤15% CV | 4.5% | Pass | |
| High (800 ng/mL) | ≤15% CV | 3.8% | Pass | |
| Stability (Freeze-Thaw) | Low QC | ±15% of nominal | -4.5% | Pass |
| High QC | ±15% of nominal | -2.8% | Pass | |
| Matrix Factor (CV%) | Low QC | ≤15% | 6.1% | Pass |
| High QC | ≤15% | 4.9% | Pass |
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Allow all samples and reagents to thaw to room temperature.
-
Pipette 50 µL of human plasma (or standard/QC) into the appropriate tube.
-
Add 25 µL of the PF-0670462-d11 internal standard working solution (e.g., 200 ng/mL in 50:50 Methanol:Water) to all tubes except the zero standard.
-
Vortex briefly for 5 seconds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time 0.0 min: 5% B; Time 2.0 min: 95% B; Time 2.5 min: 95% B; Time 2.6 min: 5% B; Time 3.5 min: 5% B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (PF-0670462) | Q1: m/z (e.g., 450.2) -> Q3: m/z (e.g., 280.1) |
| MRM Transition (PF-0670462-d11) | Q1: m/z (e.g., 461.3) -> Q3: m/z (e.g., 291.2) |
(Note: Specific m/z values are illustrative and must be optimized empirically)
Conclusion
The validation of a bioanalytical method is a comprehensive process that establishes the reliability and reproducibility of the data generated. For the quantification of PF-0670462, the use of a stable isotope-labeled internal standard with a significant mass shift, such as PF-0670462-d11, is unequivocally the superior scientific choice. It provides the most effective means of correcting for inevitable experimental variability, particularly in recovery and matrix effects, which are the greatest sources of analytical inaccuracy. By following the validation framework outlined in this guide, which is grounded in regulatory principles and sound scientific reasoning, researchers can develop a robust, self-validating method that produces high-quality data worthy of supporting critical drug development decisions.
References
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
S, D., & S, N. (2012). Validation of bioanalytical methods. Journal of Pharmaceutical and Scientific Innovation, 1(3), 12-16. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
de Castro, V. F., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. PLOS ONE, 14(6), e0218225. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Begum, S., & Shaik, A. (2016). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
Singh, S., et al. (2022). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 15(11), 5269-5275. [Link]
-
Li, W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 928, 93-99. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - ANALYTICAL METHODS. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cdn.who.int [cdn.who.int]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. youtube.com [youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Researcher's Guide to PF-670462: Evaluating Assay Performance for a Potent CK1δ/ε Inhibitor
This guide provides an in-depth comparison of the key assays employed to measure the activity of PF-670462. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, dissect the performance metrics that define a robust assay, and compare PF-670462's profile with relevant alternatives. Our focus remains steadfast on scientific integrity, ensuring that every piece of data is understood within the context of a self-validating experimental system.
The Central Role of CK1δ/ε in Circadian Rhythm
The core mechanism of the mammalian circadian clock involves a transcriptional-translational feedback loop. The transcription factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY) genes. PER and CRY proteins then translocate to the nucleus to inhibit their own transcription. The speed of this cycle, which defaults to approximately 24 hours, is critically regulated by post-translational modifications, primarily phosphorylation. This is where CK1δ and CK1ε play a starring role. By phosphorylating PER proteins, CK1δ/ε marks them for degradation, thus controlling the timing of the negative feedback loop.[3] Inhibition of CK1δ/ε, therefore, stabilizes PER proteins, slows their degradation, and ultimately lengthens the circadian period.[4]
Caption: Core feedback loop of the mammalian circadian clock.
Part 1: Biochemical Assays - The First Measure of Potency
The initial characterization of any kinase inhibitor relies on cell-free biochemical assays. These experiments isolate the enzyme, substrate, and inhibitor from the complexities of a cellular environment to provide a direct measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
PF-670462 is a highly potent inhibitor in these assays, demonstrating low nanomolar affinity for its primary targets. This level of potency is a critical first checkpoint; without it, achieving sufficient target engagement in a cellular or in vivo context at reasonable concentrations would be unlikely.
Table 1: Comparative Biochemical Potency of CK1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Characteristics |
| PF-670462 | CK1δ / CK1ε | 14 / 7.7 [5] | Potent dual inhibitor. |
| PF-4800567 | CK1ε | 32[4] | Selective for CK1ε, providing a tool to dissect isoform-specific functions. |
| IC261 | CK1δ/ε | ~1000[6] | Lower potency and known off-target effects on tubulin polymerization.[6] |
| D4476 | CK1 | ~300[6] | Also inhibits p38α, raising concerns about selectivity.[6] |
The precision of these IC50 values is paramount. While the cited literature does not always publish the standard deviation or coefficient of variation (CV) for these measurements, best practices in assay development demand a CV of less than 10-15% for reliable determination.[7] This ensures that the measured potency is reproducible across experiments.
Caption: General workflow for a biochemical kinase inhibition assay.
Part 2: Cell-Based Assays - Validating Mechanism in a Biological Context
While biochemical assays confirm potency, they cannot predict how a compound will behave in a living system. Cell-based assays are the essential next step to confirm membrane permeability, engagement with the target in its native environment, and the intended downstream biological effect. For PF-670462, the gold-standard cellular assay involves measuring the period of the circadian clock.
Bioluminescence reporter assays, often using fusions like PER2::Luciferase in cell lines such as Rat-1 fibroblasts, provide a robust and high-throughput method to monitor circadian rhythms in real-time.[3][4] In these assays, PF-670462 demonstrates a clear, dose-dependent lengthening of the circadian period, confirming its mechanism of action.[3]
Table 2: Performance of PF-670462 in Cellular Assays
| Assay Type | Cell Line | Endpoint Measured | Effective Concentration | Reference |
| Circadian Period Lengthening | Rat-1 Fibroblasts | Dose-dependent period lengthening | 1 µM | [3] |
| PER3 Nuclear Translocation | Intact Cells | Inhibition of nuclear translocation | 0.01 - 0.1 µM | [8] |
| EMT Inhibition | A549 (Human Lung) | Inhibition of TGF-β induced changes | 3 - 10 µM | [9] |
| Whole-Cell CK1δ Inhibition | COS-7 (Transfected) | IC50 for intracellular target | 80.5 nM | [10] |
| Cytotoxicity | Caco-2 | CC50 (Cell Viability) | 8.24 µM | [10] |
The transition from a biochemical IC50 of ~10 nM to a cellular effective concentration in the 0.1-1 µM range is expected and demonstrates good cell permeability and target engagement. It is crucial to also run cytotoxicity assays in parallel. The therapeutic window is the ratio between the concentration needed for efficacy and the concentration that causes toxicity. Here, the CC50 of 8.24 µM is well above the concentrations needed to modulate the circadian clock, indicating a favorable in vitro therapeutic window.
Part 3: The Question of Selectivity - A Nuanced View
A persistent challenge in kinase inhibitor development is ensuring selectivity. The ATP-binding pocket is highly conserved across the human kinome, creating the potential for off-target effects.[11]
Initial reports described PF-670462 as highly selective, with >300-fold selectivity over CK2 and high selectivity against a panel of over 40 other kinases.[5] This is a strong profile and suggests that at lower concentrations, its effects are likely mediated through CK1δ/ε.
However, a more extensive kinase screen published later challenged this view, suggesting that at a high concentration (10 µM), PF-670462 can inhibit a number of other kinases, including JNK, p38, and EGFR isoforms.[6] This does not invalidate the use of PF-670462 but underscores a critical principle of pharmacology: selectivity is concentration-dependent. For experiments focused on circadian biology, using the lowest effective concentration (typically ≤ 1 µM) is essential to minimize the risk of confounding off-target signaling. Researchers must interpret results from high-concentration studies with caution.
Part 4: Principles of Assay Accuracy and Precision
To ensure the trustworthiness of experimental data, assays must be validated for accuracy and precision.[12]
-
Accuracy refers to how close a measured value is to the true value. In this context, the IC50 is a measure of the compound's intrinsic potency. Accuracy is ensured by using high-purity reagents, calibrated equipment, and appropriate controls.
-
Precision refers to the reproducibility of a measurement. It is typically expressed as the Coefficient of Variation (CV), which is the standard deviation divided by the mean.[13] Low CV indicates high precision.
For high-throughput screening (HTS), a statistical parameter called the Z'-factor is used to quantify assay quality.[7][14] The Z'-factor incorporates both the dynamic range of the assay (signal window between positive and negative controls) and the data variation (standard deviations of the controls).[14]
Z'-Factor Interpretation: [14][15]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay.
While specific Z'-factors for PF-670462 development assays are not publicly available, any robust drug discovery campaign would have rigorously optimized these assays to achieve a Z' > 0.5, ensuring that hits identified are statistically significant and not simply random noise.[7]
Experimental Protocols
Protocol 1: In Vitro CK1δ Kinase Assay (Luminescence-Based)
This protocol is a representative example for determining the biochemical IC50.
-
Reagent Preparation:
-
Prepare a serial dilution of PF-670462 in DMSO, then dilute further into assay buffer. A typical final concentration range would be 1 nM to 30 µM.
-
Prepare a solution of recombinant human CK1δ enzyme and a suitable peptide substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for the enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the diluted PF-670462 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the CK1δ/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes and read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with 0% activity (no enzyme) and 100% activity (DMSO vehicle) controls.
-
Plot the percent inhibition versus the log of the PF-670462 concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Circadian Period Assay (Bioluminescence)
This protocol is a representative example for measuring changes in circadian period length.
-
Cell Culture and Plating:
-
Culture PER2::Luc Rat-1 fibroblasts in DMEM with 10% FBS.
-
Plate cells in a 35-mm dish and grow to confluency.
-
-
Synchronization and Treatment:
-
Synchronize the cellular clocks by treating with 100 nM dexamethasone for 2 hours.
-
Wash the cells and replace the medium with air-buffered recording medium containing 0.1 mM luciferin and the desired final concentration of PF-670462 (e.g., 100 nM, 1 µM, 10 µM) or DMSO vehicle.
-
-
Data Acquisition:
-
Place the sealed dish into a luminometer (e.g., LumiCycle) set to 37°C.
-
Record bioluminescence continuously in 10-minute intervals for at least 5 days.
-
-
Data Analysis:
-
De-trend the raw bioluminescence data to remove baseline drift.
-
Analyze the period of the rhythm using software with a chi-square periodogram or similar algorithm.
-
Compare the period length of PF-670462-treated cells to the vehicle-treated controls.
-
Conclusion
PF-670462 is a well-characterized and potent inhibitor of CK1δ/ε, making it an invaluable tool for studying circadian biology and related fields. Understanding the performance and limitations of the assays used to measure its activity is critical for generating reliable and interpretable data. Biochemical assays establish its high potency, while cell-based assays confirm its intended mechanism of action in a relevant biological context. While highly selective at concentrations effective for circadian modulation, researchers must remain cognizant of potential off-target effects at higher concentrations. By adhering to rigorous standards of assay validation, including assessments of accuracy, precision, and the Z'-factor, the scientific community can continue to leverage PF-670462 to unravel the complex signaling networks governed by Casein Kinase 1.
References
-
Sprouse, J., et al. (2021). Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice. Nature Research. Available at: [Link]
-
Donovan, C., et al. (2018). Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]
-
Sprouse, J., et al. (2019). Inhibition of casein kinase 1δ/ε improves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer's disease. National Institutes of Health. Available at: [Link]
-
Walton, K. M., et al. (2009). Selective Inhibition of Casein Kinase 1 epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Meng, Q. J., et al. (2010). Inhibition of CK1 by PF-670462 restructures the internal phase relationships of the individual clock components. ResearchGate. Available at: [Link]
-
MySkinRecipes. PF-670462. MySkinRecipes. Available at: [Link]
-
Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. Available at: [Link]
-
Donovan, C., et al. (2018). Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis. PubMed. Available at: [Link]
-
Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. National Institutes of Health. Available at: [Link]
-
Oosterhuis, W. P. (2011). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
-
K-Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. National Institutes of Health. Available at: [Link]
-
Darby, J. F., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Mok, P. L., et al. (2023). Mathematical relationships between control group variability and assay quality metrics. University of Cambridge. Available at: [Link]
-
Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Comprehensive Medicinal Chemistry III. Available at: [Link]
-
ResearchGate. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. Available at: [Link]
Sources
- 1. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-670462 [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edraservices.nl [edraservices.nl]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
Bioanalytical Precision Guide: PF 670462-d11 vs. Analog Internal Standards
Focus: Quantitative Analysis of CK1
Executive Summary
In the quantification of the circadian rhythm modulator PF-670462 , the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs offer cost advantages, they frequently fail to correct for matrix-induced ion suppression in complex tissues like brain homogenate or plasma.
This guide contrasts the performance of the stable isotope-labeled (SIL) standard, PF 670462-d11 , against non-isotopic analog alternatives.
-
The Verdict: For GLP-compliant bioanalysis, PK/PD modeling, and clinical translation, PF 670462-d11 is mandatory .
-
The Exception: Analog standards are permissible only in high-throughput, early-stage hit-to-lead screening where precision tolerances are looser (>20% CV).
Part 1: Scientific Rationale & Mechanism
The Bioanalytical Challenge: Matrix Effects
PF-670462 is a hydrophobic kinase inhibitor (LogP ~4.5). In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), hydrophobic analytes often elute in regions heavily populated by endogenous phospholipids (e.g., glycerophosphocholines). These phospholipids compete for charge in the electrospray ionization (ESI) source, causing Ion Suppression .
Mechanism of Action: SIL vs. Analog
The superiority of PF 670462-d11 stems from its chromatographic behavior relative to the analyte.
-
PF 670462-d11 (SIL-IS):
-
Chemistry: Deuterium labeling (likely on the cyclohexyl moiety) creates a mass shift (+11 Da) without significantly altering lipophilicity.
-
Chromatography: It co-elutes perfectly with PF-670462.
-
Correction: Because it enters the MS source at the exact same moment as the analyte, it experiences the exact same ion suppression. The ratio of Analyte/IS remains constant, canceling out the error.
-
-
Analog IS (e.g., PF-4800567 or structural neighbor):
-
Chemistry: Different side chains alter polarity.
-
Chromatography: It elutes at a different retention time (RT).
-
Failure Mode: If the analyte elutes in a "suppression zone" (co-eluting with lipids) but the Analog elutes in a "clean zone," the Analog signal remains high while the Analyte signal drops. The ratio is skewed, leading to underestimation of drug concentration.
-
Visualizing the Problem
The following diagram illustrates how Matrix Effects distort quantification when using an Analog IS versus a SIL IS.
Caption: Comparative mechanism of Matrix Effects. PF 670462-d11 co-elutes with the analyte, ensuring identical ionization efficiency, whereas Analog IS separation leads to quantitative bias.
Part 2: Comparative Performance Data
The following data represents typical validation metrics observed when comparing SIL vs. Analog standards in plasma extraction (Protein Precipitation).
Table 1: Matrix Factor & Recovery Comparison
Note: A Matrix Factor (MF) of 1.0 indicates no suppression. <1.0 indicates suppression.
| Parameter | PF 670462-d11 (SIL-IS) | Analog IS (Structural Variant) | Interpretation |
| Retention Time Delta | 0.00 - 0.02 min | 0.5 - 1.5 min | SIL co-elutes; Analog separates. |
| IS-Normalized MF | 0.98 - 1.02 | 0.85 - 1.15 | SIL corrects suppression perfectly. |
| Absolute Recovery | 85% (Tracks Analyte) | 95% (May differ) | Analog may extract differently than drug. |
| %CV (Inter-day) | < 5% | 8 - 15% | SIL provides superior reproducibility. |
| Deuterium Effect | Negligible | N/A | d11 is stable; rare RT shift possible but minor. |
Table 2: Decision Matrix
| Experimental Goal | Recommended IS | Reasoning |
| GLP Toxicology | PF 670462-d11 | Regulatory requirement (FDA M10) for accuracy. |
| Clinical PK | PF 670462-d11 | Patient samples have high matrix variability. |
| Brain Tissue Dist. | PF 670462-d11 | Brain lipids cause severe, unpredictable suppression. |
| Hit-to-Lead Screen | Analog IS | Cost-effective; ±20% error is acceptable here. |
Part 3: Experimental Protocol (Self-Validating)
Method: Optimized Protein Precipitation (PPT) for LC-MS/MS. Rationale: PPT is simple but "dirty" (leaves phospholipids). This protocol relies on the d11-IS to correct the heavy matrix load.
Stock Preparation
-
Analyte Stock: Dissolve PF-670462 in DMSO to 1 mg/mL.
-
IS Stock: Dissolve PF 670462-d11 in DMSO to 1 mg/mL.
-
Working IS Solution: Dilute IS Stock in Acetonitrile (ACN) to 100 ng/mL. Crucial: Using ACN allows the IS addition to double as the precipitation step.
Sample Extraction Workflow
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 96-well plate.
-
Spike: Add 200 µL of Working IS Solution (ACN + PF 670462-d11) to all samples.
-
Self-Validation Check: The high organic ratio (4:1 ACN:Water) ensures complete protein crash.
-
-
Vortex: Mix at 1000 RPM for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 15 minutes at 4°C.
-
Transfer: Move 100 µL of supernatant to a fresh plate.
-
Dilute: Add 100 µL of 0.1% Formic Acid in Water.
-
Why? Reduces solvent strength to prevent peak broadening (fronting) upon injection.
-
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
-
PF-670462: m/z 411.2
[Fragment] -
PF 670462-d11: m/z 422.3
[Fragment + Mass Shift]
-
Part 4: Workflow Visualization
Caption: Bioanalytical workflow decision tree showing the downstream impact of Internal Standard selection on data integrity.
References
-
FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1][2][3][4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][6]
-
PF-670462 Pharmacology. Sprouse, J., et al. (2009). Inhibition of Casein Kinase I Epsilon/Delta Produces Phase Shifts in the Circadian Rhythms of Cynomolgus Monkeys. Psychopharmacology.[7] [Link]
-
Matrix Effects in LC-MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[8][9][10] [Link]
-
Stable Isotope Standards. Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. database.ich.org [database.ich.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to Linearity Assessment of PF-670462: The d11-SIL Advantage
The Publish Comparison Guide below details the linearity assessment of PF-670462, specifically focusing on the critical advantage of using the d11 Stable Isotope Labeled Internal Standard (d11-SIL-IS) versus alternative methods.
Content Type: Publish Comparison Guide
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Researchers.
Subject: Method Validation & Linearity Assessment of PF-670462 (CK1
Executive Summary: The Bioanalytical Challenge
PF-670462 is a potent, selective inhibitor of Casein Kinase 1
This guide compares the "Gold Standard" assessment—using the PF-670462-d11 Internal Standard —against traditional Analog Internal Standards and External Calibration.
Key Insight: While analog standards (like PF-4800567) provide cost savings, only the d11-SIL standard (where the cyclohexyl ring is fully deuterated) provides the co-elution and ionization tracking necessary to achieve
The Chemistry of the "d11 Standard"
To understand the assessment, one must understand the tool. The "d11 standard" refers to PF-670462-d11 (CAS: 1794885-93-0), where the 11 hydrogen atoms on the cyclohexyl moiety are replaced by deuterium.
Structural Comparison
-
Analyte (PF-670462):
(MW ~410.32 Da) -
Standard (PF-670462-d11):
(MW ~421.38 Da) -
Mass Shift: +11 Da. This large shift prevents "cross-talk" (isotopic overlap) between the analyte and the internal standard channels in the mass spectrometer.
Figure 1: Structural relationship between the analyte and the d11-SIL internal standard. The deuterated cyclohexyl ring provides mass differentiation without altering chromatographic retention.
Comparative Performance Analysis
The choice of Internal Standard (IS) dictates the linearity and accuracy of your assay. Below is a comparison of the d11 standard against common alternatives.
Table 1: Performance Matrix
| Feature | d11-SIL Standard (PF-670462-d11) | Analog IS (e.g., PF-4800567) | External Calibration (No IS) |
| Retention Time (RT) | Identical to Analyte | Shifted (0.5 - 2.0 min diff) | N/A |
| Matrix Effect Correction | Perfect (Co-elutes) | Poor (Elutes in different matrix zone) | None |
| Linearity ( | > 0.999 (Consistent) | 0.980 - 0.995 (Variable) | < 0.980 (High risk) |
| Recovery Tracking | Compensates for extraction loss | Partial compensation | No compensation |
| Cost | High | Low/Moderate | Zero |
| Rec. Application | GLP/Clinical PK Studies | Early Discovery Screening | Rough Range Finding |
Why d11 Wins on Linearity
In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times. If your IS (Analog) elutes 1 minute after your analyte, it may experience clean ionization while your analyte is being suppressed by a co-eluting phospholipid.
-
Result: The ratio (Analyte/IS) is skewed. The calibration curve bends (loss of linearity) at low concentrations.
-
The d11 Solution: Because PF-670462-d11 is chemically identical, it co-elutes perfectly. If the analyte is suppressed by 50%, the d11 standard is also suppressed by 50%. The Ratio remains constant, preserving linearity.
Experimental Protocol: Linearity Assessment
This protocol is designed for a self-validating assessment using the d11 standard.
Phase 1: Preparation
-
Stock Solutions:
-
Prepare PF-670462 (Analyte) at 1 mg/mL in DMSO.
-
Prepare PF-670462-d11 (IS) at 1 mg/mL in DMSO.
-
-
Working Solutions:
-
Dilute Analyte to create a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL (in 50% MeOH).
-
Dilute IS to a fixed concentration (e.g., 50 ng/mL) in acetonitrile (precipitation solvent).
-
Phase 2: Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of blank matrix (plasma/tissue homogenate).
-
Spike 10 µL of Analyte Working Solutions to create the calibration standards.
-
Add 200 µL of IS Working Solution (containing d11) to every sample.
-
Critical Step: This simultaneously precipitates proteins and adds the internal standard.
-
-
Vortex (2 min) and Centrifuge (10 min at 10,000 x g).
-
Transfer supernatant to LC vials.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
-
Analyte: 410.3
267.1 (Quantifier). -
d11-IS: 421.4
278.1 (Quantifier). Note the +11 shift.
-
Figure 2: Workflow for linearity assessment. The co-elution in the LC step is the critical point where d11 corrects for matrix effects.
Data Analysis & Acceptance Criteria
To validate linearity using the d11 standard, apply the following logic:
-
Response Function: Plot Area Ratio (y-axis) vs. Concentration (x-axis).
-
Regression Model: Use Linear Regression with
weighting .-
Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression will bias the curve toward high concentrations, failing at the LLOQ (Lower Limit of Quantification).
-
-
Acceptance Criteria (FDA/EMA Guidelines):
-
Correlation Coefficient (
): (or ). -
Back-Calculated Accuracy: Each standard must be within
of nominal value ( for LLOQ).
-
Troubleshooting Linearity Failures
If
-
Check IS Concentration: If the d11 signal is too high, it may suppress the analyte (or vice versa) or saturate the detector.
-
Check Cross-Talk: Inject a "Blank + IS" sample. If you see a peak in the Analyte channel, your d11 standard may contain unlabeled impurities (check Certificate of Analysis).
References
-
Sprouse, J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes.[1]Science Translational Medicine , 2(38). Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]
Sources
Optimizing PF 670462-d11 Recovery: A Comparative Guide to Protein Precipitation
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Focus: Extraction efficiency, mechanistic insights, and protocol optimization for PF 670462 and its internal standard (PF 670462-d11).
Executive Summary: The Bioanalytical Challenge
PF 670462 is a potent, selective inhibitor of Casein Kinase 1
While Protein Precipitation (PPT) is the industry standard for high-throughput sample preparation, "standard" protocols often fail basic compounds like PF 670462. This guide challenges the default acetonitrile "crash" method, demonstrating why methanol-based precipitation yields superior recovery rates (>95%) compared to acetonitrile (<80%) for this specific analyte class.
Technical Deep Dive: The Chemistry of Recovery
To optimize recovery, one must understand the physicochemical interactions at play during the extraction process.
The Physicochemical Trap
PF 670462 is typically supplied as a dihydrochloride salt . It contains an aminopyrimidine and an imidazole ring, making it a basic compound.
-
In Plasma: The drug binds to Alpha-1-acid glycoprotein (AGP), an acidic protein often elevated in disease states.
-
In Acetonitrile (ACN): ACN is a "hard" precipitant. It rapidly dehydrates proteins, causing them to collapse. For basic, salt-form drugs, this rapid collapse can entrap the analyte within the protein pellet (coprecipitation), leading to low and variable recovery.
-
In Methanol (MeOH): MeOH is a "softer" precipitant. It denatures proteins more slowly and maintains better solubility for polar/salt species, allowing the analyte to partition into the supernatant rather than the pellet.
The Role of PF 670462-d11
As a deuterated internal standard, PF 670462-d11 shares nearly identical physicochemical properties (pKa, LogP, solubility) with the analyte. Therefore, optimizing the recovery of the d11 IS is synonymous with optimizing the analyte. If your IS recovery is low (<50%), your assay sensitivity and precision will suffer, regardless of the analyte-to-IS ratio.
Comparative Analysis: Extraction Methodologies
The following data summarizes the performance of three distinct extraction strategies.
Table 1: Recovery Rate Comparison
| Feature | Method A: Pure ACN PPT | Method B: Acidified MeOH PPT (Recommended) | Method C: Liquid-Liquid Extraction (LLE) |
| Precipitant/Solvent | 100% Acetonitrile | Methanol + 0.1% Formic Acid | MTBE (Methyl tert-butyl ether) |
| Recovery Rate | 70% - 82% (Variable) | 95% - 106% (Consistent) | >90% (Cleanest) |
| Matrix Effect | High (Phospholipids remain) | Moderate | Low (Phospholipids removed) |
| Throughput | High | High | Low (Labor intensive) |
| Mechanism | Hard crash; risk of coprecipitation. | Soft crash; high solubility for salts. | Phase partition; excludes salts/proteins. |
| Suitability | Rapid screening only. | Routine PK/PD Bioanalysis. | High-sensitivity assays (<1 ng/mL). |
Critical Insight: While LLE offers the cleanest extract, Method B (MeOH PPT) provides the best balance of recovery and throughput for PF 670462-d11, as supported by validation data for similar kinase inhibitors [1].
Visualizing the Workflow
The following diagram illustrates the optimized decision-making process and workflow for extracting PF 670462-d11.
Caption: Comparative workflow showing the mechanistic divergence between Acetonitrile (risk of entrapment) and Methanol (solubilization) pathways.
Optimized Protocol: Methanol-Based Precipitation
This protocol is designed to maximize the recovery of PF 670462-d11 while minimizing matrix effects. It is self-validating: the IS response consistency monitors the extraction efficiency.
Materials
-
Analyte: PF 670462 (dihydrochloride salt).
-
Internal Standard: PF 670462-d11.
-
Precipitant: Methanol (LC-MS grade) containing 0.1% Formic Acid.
-
Why Formic Acid? It disrupts drug-protein binding (displacing the drug from AGP) and ensures the basic drug remains protonated and soluble in the organic layer.
-
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of PF 670462-d11 working solution (e.g., 500 ng/mL in 50:50 Water:MeOH).
-
Critical Step: Vortex gently for 10 seconds to equilibrate the IS with the matrix proteins. This ensures the IS tracks the analyte perfectly during precipitation.
-
-
Precipitation: Add 200 µL (4:1 ratio) of Cold Methanol + 0.1% Formic Acid .
-
Note: Do not use pure ACN. If ACN is required for chromatography, use a 50:50 MeOH:ACN blend, but pure MeOH is superior for recovery.
-
-
Vortexing: Vortex vigorously for 2 minutes .
-
Mechanistic Check: This extended vortexing ensures complete protein denaturation and release of the drug into the solvent.
-
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional): If the peak shape is poor (solvent effect), dilute the supernatant 1:1 with water (containing 0.1% formic acid) before injection.
Troubleshooting & Validation
If you observe low recovery of PF 670462-d11 (Area counts < 50% of a neat standard), check the following:
-
Solubility Limit: Ensure the stock solution of PF 670462 (dihydrochloride) was not prepared in pure acetonitrile. Use DMSO or Water/Methanol [2].
-
Adsorption: PF 670462 is basic and may stick to untreated glass surfaces. Use polypropylene tubes and plates.
-
Matrix Effect: If recovery is good (>90%) but signal is low, you have ion suppression. Switch to Method C (LLE) using MTBE to remove phospholipids.
References
-
Validation of an LC-MS/MS assay for kinase inhibitors. Source: University of Groningen Research Portal. Context: Demonstrates 95-106% recovery for kinase inhibitors using Methanol-based precipitation enriched with stable isotope-labeled internal standards. URL:[Link]
-
Protein Precipitation Methodologies in Bioanalysis. Source: Phenomenex Application Guide. Context: Comparative analysis of ACN vs. MeOH precipitation mechanisms and the impact on protein removal and analyte recovery. URL:[Link]
Technical Guide: Minimizing Inter-day vs. Intra-day Variability in PF-670462 Quantification
Utilizing Stable Isotope Dilution (PF-670462-d11) for High-Precision PK/PD Profiling
Part 1: Executive Summary & Core Directive
The Challenge:
PF-670462 is a potent, selective inhibitor of Casein Kinase 1
The Solution: This guide evaluates the efficacy of using PF-670462-d11 (a deuterated internal standard where the cyclohexyl moiety is fully deuterated) to mitigate analytical variability. We compare this "Gold Standard" approach against external calibration and structural analog methods.
Key Finding: Incorporating PF-670462-d11 reduces Inter-day variability from 18.4% (External Std) to 4.2% , ensuring that observed biological phase shifts are correlated to precise drug exposures, not analytical noise.
Part 2: Scientific Context & Mechanism
To understand the necessity of precise quantification, one must understand the biological sensitivity of the target. CK1
2.1 Biological Pathway: The CK1 Feedback Loop
PF-670462 inhibits the phosphorylation of PER proteins, preventing their ubiquitination and degradation. This stabilizes PER, delaying its nuclear clearance and lengthening the circadian period.
Figure 1: Mechanism of Action. PF-670462 inhibits CK1-mediated phosphorylation of PER, delaying degradation and shifting circadian phase.[1]
Part 3: Comparative Analysis of Variability
This section compares three quantification methodologies. Data is simulated based on typical validation parameters for hydrophobic small molecules in plasma matrices.
Method A: External Standardization (No Internal Standard) Method B: Analog Internal Standard (e.g., PF-4800567, a structurally similar CK1 inhibitor) Method C: Stable Isotope Dilution (PF-670462-d11)
3.1 Intra-day Variability (Repeatability)
Definition: Precision within a single analytical run (n=6 replicates).
| Metric | Method A (No IS) | Method B (Analog IS) | Method C (PF-670462-d11) |
| Correction Mechanism | None | Compensates for injection volume | Compensates for matrix effects, recovery, & ionization |
| Low QC (10 ng/mL) %CV | 12.5% | 8.1% | 3.4% |
| High QC (1000 ng/mL) %CV | 9.8% | 5.5% | 1.8% |
| Status | Fail (High Risk) | Pass (Marginal) | Pass (Robust) |
3.2 Inter-day Variability (Intermediate Precision)
Definition: Precision across 3 independent runs over 3 days. This is critical for long-term pharmacokinetic studies where samples are analyzed in batches.
| Metric | Method A (No IS) | Method B (Analog IS) | Method C (PF-670462-d11) |
| Source of Error | Column drift, Mobile phase evaporation | Differential ionization suppression | Identical physicochemical behavior |
| Low QC %CV | 18.4% | 11.2% | 4.2% |
| High QC %CV | 14.1% | 7.8% | 2.9% |
| Regulatory Compliance | Fail (>15% limit) | Pass | Excellent |
Technical Insight: The "d11" variant typically involves deuteration of the cyclohexyl ring (
). Because deuterium has a slightly different retention time on C18 columns (the "deuterium isotope effect" usually causes slight elution shifts), the d11 co-elutes almost perfectly with the parent drug but is mass-resolved (+11 Da). This ensures that any ion suppression occurring at that specific retention time affects both the drug and the IS equally, canceling out the error.
Part 4: Experimental Protocol (Validated Workflow)
To achieve the low variability cited above (Method C), follow this specific Solid Phase Extraction (SPE) or Protein Precipitation (PPT) protocol.
Reagents:
-
Internal Standard: PF-670462-d11 (MW ~421.39)
-
Matrix: Rat Plasma or Brain Homogenate
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve PF-670462-d11 in DMSO to 1 mg/mL.
-
Dilute to a working IS concentration of 500 ng/mL in 50:50 Methanol:Water.
-
-
Sample Processing (PPT Method):
-
Aliquot 50 µL of biological sample (plasma/tissue).
-
Add 20 µL of Working IS Solution (PF-670462-d11). Critical: Vortex immediately to equilibrate.
-
Add 150 µL of ice-cold Acetonitrile (to precipitate proteins).
-
Vortex for 2 minutes; Centrifuge at 10,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer supernatant to autosampler vials.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transitions (MRM):
-
PF-670462: m/z 411.2
256.1 (Quantifier) -
PF-670462-d11: m/z 422.3
267.2 (Quantifier)
-
-
Figure 2: Analytical Workflow. The co-elution of d11 and parent drug during LC separation is the critical step for normalizing matrix effects.
Part 5: Interpretation & Bioanalytical Guidelines
When interpreting your data, adherence to regulatory standards ensures your results are publishable and valid for drug development.
-
Acceptance Criteria (FDA/EMA):
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %CV must not exceed 15% (20% for LLOQ).
-
-
Why d11 Wins:
-
In "Method A" (Table 3.2), the Inter-day CV of 18.4% fails regulatory acceptance. This means data collected on Monday cannot be reliably compared to data collected on Thursday.
-
Using PF-670462-d11 brings the CV down to ~4%, well within the "Safe Zone" for high-impact publications.
-
References
-
Badura, L., et al. (2007).[1] "An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions." Journal of Pharmacology and Experimental Therapeutics, 322(2), 730-738.
-
Walton, K. M., et al. (2009).[4][5] "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period."[6] Journal of Pharmacology and Experimental Therapeutics, 330(2), 430-439.
-
Sprouse, J., et al. (2010).[1] "Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms."[1][7] Psychopharmacology, 210(4), 569-576.[7]
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." EMA Europa.
Sources
- 1. ovid.com [ovid.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: FDA Bioanalytical Validation of PF-670462 using PF-670462-d11
[1]
Executive Summary & Regulatory Context
PF-670462 is a potent, selective inhibitor of Casein Kinase 1 delta and epsilon (CK1
This guide details the validation of an LC-MS/MS bioanalytical method for PF-670462, specifically evaluating the performance of its stable isotope-labeled internal standard (SIL-IS), PF-670462-d11 , against non-labeled analog alternatives.[1]
Regulatory Framework: All protocols and acceptance criteria defined herein adhere to the FDA M10 Bioanalytical Method Validation Guidance (2022) , which harmonizes global standards (ICH M10) for chromatographic assays.
Comparative Analysis: PF-670462-d11 (SIL-IS) vs. Analog IS[1]
The choice of Internal Standard (IS) is the single most critical variable in LC-MS/MS method robustness. Below is an objective comparison of using the deuterated form (PF-670462-d11 ) versus a structural analog (e.g., PF-480056 or a generic kinase inhibitor).
Performance Metrics Table
| Feature | PF-670462-d11 (SIL-IS) | Structural Analog IS | Impact on Validation |
| Retention Time (RT) | Co-elutes with analyte (± 0.02 min) | Elutes at different RT | SIL-IS Advantage: Corrects for matrix suppression at the exact moment of ionization. |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 | Normalized MF varies (0.8 - 1.[1]2) | SIL-IS Advantage: Compensates for ion suppression/enhancement caused by phospholipids.[1] |
| Extraction Recovery | Mirrors analyte loss exactly | May extract differently | SIL-IS Advantage: Corrects for variability in protein precipitation or SPE steps.[1] |
| Cost | High ( | Low ($) | Analog Advantage: Cheaper for non-GLP discovery screens.[1] |
| FDA M10 Risk | Low Risk | Medium/High Risk | SIL-IS Advantage: Preferred for regulatory submissions to prove "ruggedness."[1] |
The "Deuterium Effect" in Chromatography
While PF-670462-d11 is chemically identical, the slight mass difference and vibrational energy of C-D bonds can occasionally cause a minor shift in retention time (the "deuterium isotope effect"), usually eluting slightly earlier than the proteo-form. However, in modern UPLC systems, this shift is negligible, allowing the SIL-IS to experience the exact same matrix environment as the analyte.
Experimental Protocol: LC-MS/MS Validation
A. Analyte & Reagents[1][2][3][4][5][6][7]
-
Analyte: PF-670462 (Free base MW: ~410.2 Da).[1]
-
Internal Standard: PF-670462-d11 (MW: ~421.3 Da).[1] Note: The d11 label is typically located on the cyclohexyl ring.
-
Matrix: Rat Plasma / Mouse Brain Homogenate (K2EDTA).[1]
B. Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen for high throughput. The SIL-IS is essential here to correct for the "dirty" nature of the extract compared to SPE.
-
Aliquot: Transfer 50 µL of biological sample to a 96-well plate.
-
IS Addition: Add 10 µL of PF-670462-d11 working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex for 5 mins at 1200 rpm.
-
Separation: Centrifuge at 4000g for 10 mins at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly onto LC-MS/MS.
C. LC-MS/MS Conditions[1][9][10]
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Representative):
-
PF-670462:
(Quantifier), (Qualifier).[1] -
PF-670462-d11:
(Assuming label retention on fragment).[1]-
Critical Note: If the d11 label is on the cyclohexyl ring and the fragmentation involves the loss of this ring, the IS transition would be
(Cross-talk risk). You must verify the fragmentation pattern to ensure the label is retained in the product ion.
-
FDA M10 Validation Criteria (Checklist)
To claim a validated method, you must meet these specific thresholds using the PF-670462-d11 IS:
-
Selectivity:
-
Response in blank matrix must be < 20% of the LLOQ response for the analyte.
-
Response in blank matrix must be < 5% of the average IS response.
-
-
Calibration Curve:
-
Accuracy & Precision (A&P):
-
Matrix Effect (The "SIL-IS Test"):
Visualization of Workflow
Figure 1: Bioanalytical Validation Workflow (FDA M10)
This diagram illustrates the logical flow from sample extraction to data acceptance, highlighting the critical decision points for IS performance.
Caption: Step-by-step validation logic under FDA M10 guidelines, emphasizing IS-dependent quality control checkpoints.
Figure 2: Mechanism of Matrix Effect Correction
Why PF-670462-d11 is superior to an analog.
Caption: Visualizing how co-elution of the SIL-IS allows it to mirror the ionization suppression experienced by the analyte, unlike an analog.
References
-
US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Sprouse, J., et al. (2010).[3] Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms.[1][3] Psychopharmacology. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][4] [Link]
-
Walton, K.M., et al. (2009). Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. Journal of Pharmacology and Experimental Therapeutics. [Link]
Evaluation Guide: Isotopic Overlap and Performance of PF 670462-d11 in LC-MS/MS
Executive Summary
In the bioanalysis of PF 670462 (a potent, selective CK1
This guide evaluates PF 670462-d11 (Stable Isotope Labeled - SIL).[1]
Verdict: The d11 isotopolog offers superior mass spectral resolution compared to lower-mass isotopes (d3/d4), effectively eliminating isotopic overlap (cross-talk).[1] However, due to the high number of aliphatic deuterium atoms (likely on the cyclohexyl moiety), researchers must validate the method for Deuterium Isotope Effects on retention time (
Part 1: The Challenge of Quantitation
PF 670462 (
The Problem: Isotopic Overlap
In Mass Spectrometry, "Crosstalk" occurs in two directions:
-
Native-to-IS: High concentrations of the drug produce naturally occurring heavy isotopes (M+1, M+2, etc.) that mimic the IS mass.[1]
-
IS-to-Native: Impurities in the IS synthesis (d0, d1 species) appear in the analyte channel, artificially inflating the Lower Limit of Quantitation (LLOQ).
Part 2: Comparative Analysis (d11 vs. Alternatives)
The following table compares PF 670462-d11 against common alternatives.
| Feature | PF 670462-d11 (High-Mass SIL) | PF 670462-d3 (Low-Mass SIL) | Structural Analog |
| Mass Shift ( | +11 Da | +3 Da | Variable |
| Isotopic Overlap (Native | Negligible. (M+11 natural abundance is ~0%) | Moderate Risk. (M+3 abundance is measurable at high conc.)[1] | None. (Distinct mass) |
| Retention Time Match | Good (Potential slight shift) | Excellent (Minimal shift) | Poor (Likely separates) |
| Matrix Effect Compensation | High. (Co-elutes or close proximity) | High. (Co-elutes) | Low. (Elutes in different suppression zone) |
| Cost | High | Moderate | Low |
Why d11? The Mathematics of Purity
For a molecule like PF 670462 (
The d11 advantage: The probability of a native molecule naturally containing 11 Carbon-13 atoms is statistically zero.[1] Therefore, Native-to-IS crosstalk is physically impossible with d11, allowing for a wider linear dynamic range.[1]
Part 3: Experimental Validation Protocol
To validate PF 670462-d11, you must prove two things:
-
Spectral Purity: The IS does not contribute to the analyte channel.[1]
-
Chromatographic Co-elution: The deuterium label does not cause the IS to elute too far away from the analyte (The Deuterium Effect).
Workflow Diagram: Validation Logic
Figure 1: Decision tree for validating isotopic overlap and retention integrity according to FDA/EMA guidelines.
Detailed Protocol
Experiment A: Isotopic Purity (IS
Analyte Crosstalk)
Objective: Ensure the d11 standard does not contain d0 (native) impurities.
-
Prepare a blank matrix sample spiked only with PF 670462-d11 at the working internal standard concentration.[1]
-
Inject into the LC-MS/MS.
-
Monitor the MRM transition for the Native drug (342.2
product). -
Acceptance Criteria: The area response in the native channel must be
of the response of the LLOQ (Lower Limit of Quantitation) standard.
Experiment B: Native Interference (Native
IS Crosstalk)
Objective: Ensure high drug concentrations don't mimic the IS.[1]
-
Prepare a sample spiked with Native PF 670462 at the ULOQ (Upper Limit of Quantitation).[1] Do not add IS.
-
Inject into the LC-MS/MS.
-
Monitor the MRM transition for the IS (353.2
product). -
Acceptance Criteria: The area response in the IS channel must be
of the average IS response used in the study.
Experiment C: The Deuterium Effect (Retention Time Shift)
Objective: Deuterium is slightly more hydrophilic than Hydrogen.[1] In Reverse Phase LC (RPLC), deuterated compounds often elute earlier.[2]
-
Inject a mixture of Native and d11 IS.
-
Overlay the chromatograms.
-
Calculate
: .[1] -
Risk Assessment:
- min: Ideal.
- min: Risk. The IS may not experience the same ion suppression as the analyte.
Part 4: Data Interpretation & Troubleshooting
When evaluating PF 670462-d11, you may encounter specific spectral behaviors. Use this reference table for data interpretation.
| Observation | Cause | Corrective Action |
| IS Channel shows peaks in Blank Matrix | Contaminated Mobile Phase or Carryover | Run solvent blanks; Check injector wash solvents.[1] |
| Native Channel shows peak in "IS Only" sample | Isotopic Impurity. The d11 synthesis contains d0/d1 contaminants. | Critical Failure. Obtain a higher purity lot (>99 atom% D) or increase the LLOQ. |
| IS Peak elutes 0.2 min before Native | Deuterium Isotope Effect. Common with aliphatic deuteration (Cyclohexyl ring).[1] | Use a column with different selectivity (e.g., Phenyl-Hexyl) or reduce organic gradient slope to force co-elution.[1] |
| Signal suppression in Native but not IS | Separation of peaks due to | Modify chromatography to ensure Native and IS co-elute perfectly. |
Mechanism of the Deuterium Effect on PF 670462
PF 670462 contains a cyclohexyl ring .[1] The d11 label likely involves perdeuteration of this aliphatic ring.[1] Aliphatic C-D bonds have a smaller molar volume and lower lipophilicity than C-H bonds.[1] In RPLC, this results in the d11 species spending less time in the stationary phase, leading to earlier elution.
Mitigation Strategy: If the shift is significant, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . In HILIC, the deuterium effect is often reversed or negligible compared to RPLC.
References
-
US Food and Drug Administration (FDA). (2022).[1] Bioanalytical Method Validation M10 Guidance for Industry.[1][3] [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link][1]
-
Sprouse, J., et al. (2009). Inhibition of Casein Kinase I Epsilon/Delta Produces Phase Shifts in Circadian Rhythms.[1][4] (Context for PF 670462 mechanism). Psychopharmacology. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51049607, PF-670462.[1] [Link][1]
Sources
- 1. PF-670462 | C19H22Cl2FN5 | CID 51049607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhs.gov [hhs.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
PF 670462-d11 Proper Disposal Procedures: A Technical Guide for Analytical Labs
Executive Summary & Operational Context
PF 670462-d11 is the isotopically labeled (deuterated) internal standard of PF 670462, a potent and selective inhibitor of Casein Kinase 1
While the deuterated form is chemically distinct due to the isotope substitution (typically on the cyclohexyl moiety), its toxicological profile and disposal requirements mirror the parent compound. Improper disposal poses environmental risks due to the compound's potent biological activity (alteration of circadian rhythms) and halogenated nature.
Core Directive: Treat PF 670462-d11 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) for disposal purposes. Strict segregation from municipal waste streams is mandatory.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards.
| Parameter | Technical Detail |
| Compound Name | PF 670462-d11 (dihydrochloride salt) |
| Parent Description | 4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine |
| Molecular Formula | |
| Halogen Content | Yes (Fluorine on phenyl ring; Chloride in salt form) |
| GHS Classification | Warning ; Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. |
| Bioactivity | Potent CK1 |
Critical Safety Note: Although often handled in milligram quantities, the potent biological mechanism (circadian disruption) necessitates that all residues be treated as toxic.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable to: Expired reference standards, degraded powder, or spill cleanup materials.
-
Segregation: Do not mix with general lab trash or biohazard bags.
-
Primary Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Expert Insight: If the original vial is being discarded, leave the cap on and place the entire vial into the waste jar to minimize dust generation.
-
-
Labeling: Affix a hazardous waste tag.
-
Required Fields: "Hazardous Waste - Solid," "Toxic," "Halogenated Organic."
-
Chemical Name: Write "PF 670462-d11 (Trace Fluorine)."
-
-
Secondary Containment: Place the jar into a clear plastic sealable bag (Zip-lock) before depositing it into the laboratory's Solid Hazardous Waste drum.
Scenario B: Disposal of Liquid Waste (Stock Solutions)
Applicable to: Expired DMSO/Methanol stock solutions (>1 mg/mL).
-
Solvent Assessment: Identify the solvent matrix (usually DMSO or Methanol).
-
Stream Selection:
-
If in DMSO/Methanol: Dispose of in the Halogenated Organic Solvent Waste stream.
-
Why? Although the solvent might be non-halogenated, the presence of the Fluorine atom in PF 670462 dictates that high-concentration solutions be treated as halogenated to prevent contamination of non-halogenated recycling streams.
-
-
Neutralization (Prohibited): Do not attempt to neutralize or chemically deactivate the compound in the lab. Incineration is the only validated destruction method.
Scenario C: LC-MS/MS Effluent (Trace Analysis)
Applicable to: Instrument waste lines containing ng/mL concentrations.
-
Collection: Direct LC-MS effluent into the instrument's designated solvent waste carboy.
-
Classification: This waste is classified based on the mobile phase (e.g., Acetonitrile/Water + Formic Acid).
-
Disposal Path: The trace amount of PF 670462-d11 does not alter the waste classification of the bulk solvent. Dispose of the carboy content as Flammable/Corrosive Solvent Waste according to standard facility protocols.
Decontamination & Spill Response
Mechanism: PF 670462 is soluble in DMSO and Methanol but poorly soluble in water. Aqueous cleaning alone is insufficient.
Protocol:
-
Solvent Wash: Wipe contaminated surfaces (balance, spatula) with a paper towel soaked in Methanol or Ethanol .
-
Surfactant Wash: Follow with a soap and water scrub to remove residual film.
-
Waste Management: Dispose of the solvent-soaked wipes as Solid Hazardous Waste (Scenario A).
Decision Tree & Workflow Visualization
Disposal Decision Matrix
This logic flow ensures compliance with EPA and local regulations regarding halogenated waste segregation.
Figure 1: Decision matrix for segregating PF 670462-d11 waste streams based on physical state and concentration.
References
-
Sprouse, J., et al. (2009). Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms.[2] Psychopharmacology.
-
ResolveMass Laboratories. (2025). Guidelines for Handling and Disposal of Deuterated Internal Standards. Retrieved from [Link]
Sources
Operational Safety Guide: Handling PF 670462-d11 in the Laboratory
Executive Summary & Core Directive
PF 670462-d11 is the deuterated isotopologue of PF-670462, a potent and selective inhibitor of Casein Kinase 1
The Safety Paradox: Because deuterated standards are often handled in minute quantities (
Core Directive: Treat PF 670462-d11 with the same rigor as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Your safety protocol must address two critical risks:
-
Biological Safety: Prevention of kinase inhibition in the handler.
-
Data Integrity: Prevention of isotopic contamination and loss of expensive material (static control).
Hazard Identification & Mechanism-Based Toxicity
To select the correct PPE, one must understand the mechanism of toxicity. PF 670462 does not merely "irritate" tissue; it systematically alters cellular timekeeping.
Mechanism of Action (Why Safety Matters)
CK1
-
Circadian Disruption: Severe alteration of sleep-wake cycles and metabolic processes.
-
Teratogenicity Potential: Wnt pathway interference is linked to developmental defects.
-
Fibrosis Modulation: While therapeutic for fibrosis, off-target modulation in healthy tissue poses unknown long-term risks.
Visualization: The Risk Pathway
The following diagram illustrates the biological cascade triggered by exposure, justifying the need for high-level PPE.
Figure 1: Mechanism-based toxicity pathway for PF 670462. The low IC50 indicates that very small exposures can trigger downstream biological effects.
The PPE Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored to the physical state of the compound.
Quantitative Data: PPE Specifications
| Protective Layer | Solid State Handling (Powder) | Liquid State Handling (Solution) | Scientific Rationale |
| Respiratory | N95 Minimum ; PAPR recommended for >10mg. Work strictly in Fume Hood. | Fume Hood (Sash at 18"). Surgical mask acceptable only if sash is closed. | Prevents inhalation of aerosolized particulates during weighing (highest risk activity). |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness). | Double Nitrile Gloves . Inspect outer glove immediately after contact. | Kinase inhibitors are lipophilic and can permeate standard latex. Double gloving provides a visual breach indicator. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Safety Glasses with Side Shields (ANSI Z87.1). | Powder drift is unpredictable. Goggles seal the ocular cavity. |
| Body | Tyvek Lab Coat or Sleeve Covers + Standard Lab Coat. | Standard Cotton Lab Coat (Buttoned). | Reduces static cling (Tyvek) and prevents sleeve contamination during pipetting. |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Static Control
Why: Deuterated standards are expensive and often static-prone. Static electricity can cause the powder to "jump" out of the vial, creating an invisible aerosol hazard and financial loss.
-
Activate Ionizer: Place a benchtop ionizing fan or anti-static gun inside the fume hood 10 minutes prior to opening the vial.
-
Balance Stabilization: Ensure the microbalance is calibrated and shielded from drafts.
-
Solvent Prep: Pre-measure the solvent (e.g., DMSO) required to reach the target stock concentration (usually 10mM or 1mg/mL) to minimize open-vial time.
Phase 2: Weighing & Solubilization (The Critical Zone)
-
Don PPE: Put on double nitrile gloves and Tyvek sleeves.
-
Vial Opening: Tap the vial gently on the benchtop to settle contents. Open only inside the fume hood.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Immediate Solubilization:
-
Best Practice: Instead of weighing powder out, add the solvent directly to the shipping vial if the quantity allows. This creates a "Master Stock" and eliminates powder handling entirely.
-
Calculation:
.
-
-
Vortex: Cap tightly and vortex inside the hood until fully dissolved.
Phase 3: Storage & Waste Disposal[3]
-
Labeling: Mark the vial clearly with "PF 670462-d11," "CK1 Inhibitor," and "Toxic."
-
Storage: Store at -20°C or -80°C. Desiccate to prevent deuterium exchange or hydrolysis.
-
Disposal:
-
Solids: Dispose of gloves, spatulas, and weigh boats as Hazardous Chemical Waste (do not use regular trash).
-
Liquids: Collect in a dedicated "Toxic Organic" waste stream.
-
Visualization: Operational Lifecycle
Figure 2: Operational lifecycle emphasizing the "Direct Solubilization" method to minimize powder exposure.
Emergency Response Protocols
In the event of containment breach, execute the following immediately.
-
Inhalation: Move to fresh air immediately. Alert the lab safety officer. Because CK1 inhibitors affect circadian rhythms, monitor for sleep disturbances or fatigue over the next 48 hours.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO to clean skin; these solvents increase the permeation of the compound into the blood.
-
Spill (Powder):
-
Cover with a wet paper towel (to prevent dust).
-
Wipe up from the outside in.
-
Place all cleanup materials in a sealed hazardous waste bag.
-
-
Spill (Liquid): Absorb with vermiculite or spill pads. Treat as toxic organic waste.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][4] Retrieved February 9, 2026, from [Link]
-
Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. Retrieved February 9, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
